Ampso
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5S/c1-7(2,5-9)8-3-6(10)4-14(11,12)13/h6,8-10H,3-5H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACERFIHBIWMFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60887354 | |
| Record name | 1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]- | |
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Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid | |
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CAS No. |
68399-79-1 | |
| Record name | AMPSO | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid | |
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| Record name | 68399-79-1 | |
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| Record name | 1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]- | |
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| Record name | 1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]- | |
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| Record name | 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]propanesulphonic acid | |
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Foundational & Exploratory
AMPSO Buffer: A Comprehensive Technical Guide for Biochemical Applications
Introduction
AMPSO, chemically known as N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid, is a zwitterionic buffer widely utilized in biochemistry and molecular biology. As a member of the "Good's buffers" series, it is valued for its ability to maintain a stable pH in the alkaline range, its low reactivity with biological molecules, and its minimal interference in many biochemical assays. This technical guide provides an in-depth overview of the properties, applications, and experimental considerations of this compound buffer for researchers, scientists, and drug development professionals.
Core Properties of this compound Buffer
This compound is a sulfonate-based buffer with a pKa of 9.0 at 25°C, making it an excellent choice for experiments requiring a stable pH environment between 8.3 and 9.7.[1] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and an amino group, provides good buffering capacity without significantly contributing to the ionic strength of the solution.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₁₇NO₅S | [1] |
| Molecular Weight | 227.28 g/mol | |
| pKa (25°C) | 9.0 | [1] |
| Useful pH Range | 8.3 - 9.7 | [1] |
| Appearance | White crystalline powder | |
| Solubility in Water | Soluble | [1] |
Primary Application: Western Blotting
This compound is most prominently used as a component of the transfer buffer in Western blotting.[2][3][4] Its alkaline buffering capacity is particularly advantageous for the efficient transfer of strongly basic proteins from polyacrylamide gels to nitrocellulose or PVDF membranes.[1][2][4] Standard transfer buffers, such as Towbin buffer (Tris-glycine), have a pH around 8.3, which can be suboptimal for proteins with high isoelectric points (pI). At this pH, basic proteins may carry a net positive charge, leading to inefficient elution from the SDS-containing gel and poor binding to the membrane. The higher pH maintained by this compound ensures that these basic proteins carry a net negative charge, facilitating their migration out of the gel and onto the membrane.
Experimental Protocol: this compound-Based Western Blot Transfer Buffer
While a universally standardized recipe is not available, a common working concentration for this compound in transfer buffers is in the range of 10-50 mM. The following is a representative protocol for preparing an this compound-based transfer buffer.
Reagents:
-
This compound (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid)
-
Methanol
-
Deionized water
-
Sodium Hydroxide (NaOH) for pH adjustment
Preparation of 1L of 1X this compound Transfer Buffer (25 mM this compound, pH 9.0, 20% Methanol):
-
Weigh out 5.68 g of this compound and dissolve it in approximately 700 mL of deionized water.
-
Add 200 mL of methanol to the solution.
-
Adjust the pH of the solution to 9.0 by adding NaOH. Monitor the pH carefully with a calibrated pH meter.
-
Bring the final volume to 1 L with deionized water.
-
Store the buffer at 4°C. It is recommended to use the buffer fresh for optimal performance.
Experimental Workflow for Western Blotting using this compound Transfer Buffer
Application in Enzyme Assays
The alkaline buffering range of this compound makes it a suitable candidate for enzyme assays where the optimal pH for enzyme activity is in the range of 8.3 to 9.7. A prime example is the alkaline phosphatase (ALP) assay. While many protocols for ALP assays utilize other alkaline buffers like AMP (2-amino-2-methyl-1-propanol), this compound can be a viable alternative due to its stable pH maintenance.
Experimental Protocol: Alkaline Phosphatase (ALP) Assay using this compound Buffer
This protocol is adapted from a general colorimetric ALP assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Reagents:
-
This compound buffer (0.1 M, pH 9.5)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mg/mL in this compound buffer)
-
Enzyme sample (e.g., cell lysate or purified enzyme)
-
Stop solution (e.g., 3 M NaOH)
Procedure:
-
Prepare a 0.1 M this compound buffer solution and adjust the pH to 9.5 with NaOH.
-
Prepare the pNPP substrate solution fresh by dissolving pNPP in the this compound buffer.
-
Pipette the enzyme sample into the wells of a microplate.
-
Add the pNPP substrate solution to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol.
Application in Protein Purification and Other Techniques
Protein Purification
For protein purification, the choice of buffer is critical to maintain the stability and activity of the target protein. This compound can be used in purification protocols for proteins that are stable and active at alkaline pH. For instance, in ion-exchange chromatography, this compound can be used as the buffering agent in the mobile phase for the separation of proteins on an anion-exchange column, particularly for proteins with a pI below the working pH.
Capillary Electrophoresis
In capillary electrophoresis (CE), the buffer composition influences the separation of analytes. This compound, with its defined pKa, can be used to control the pH of the running buffer, thereby affecting the charge and electrophoretic mobility of the analytes. Its use in the alkaline range can be beneficial for the separation of acidic proteins and other charged molecules.
Logical Relationships and Considerations
The decision to use this compound buffer is primarily driven by the pH requirements of the biochemical system under investigation. The following diagram illustrates the logical considerations for selecting this compound.
Conclusion
This compound is a valuable buffer for a range of biochemical applications that require a stable alkaline pH. Its primary and well-documented use is in Western blotting for the enhanced transfer of basic proteins. While less commonly cited, its properties also make it a suitable choice for specific enzyme assays, protein purification schemes, and capillary electrophoresis methods operating in the pH range of 8.3 to 9.7. Researchers and drug development professionals can benefit from considering this compound as a reliable buffering agent in their experimental designs, particularly when working with alkaline-stable biological systems.
References
An In-depth Technical Guide to AMPSO Buffer for Researchers and Drug Development Professionals
Abstract: 3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid, commonly known as AMPSO, is a zwitterionic biological buffer valued for its performance in alkaline pH ranges. As a member of the 'Good's buffers' series, it exhibits low interference in biological reactions, high solubility in water, and minimal absorbance in the UV-visible spectrum. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its preparation and pKa determination, and its applications in research and drug development.
Physicochemical Properties of this compound
This compound is a sulfonate-based zwitterionic buffer that is particularly effective for maintaining a stable pH in the alkaline range. Its chemical structure, featuring both a tertiary amine and a sulfonic acid group, prevents it from forming significant complexes with most metal ions, a critical feature for many enzymatic assays and protein studies. The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| pKa (at 25°C) | 9.0 | [1][2] |
| pKa (at 37°C) | 9.1 | [2] |
| Effective pH Range | 8.3 – 9.7 | [1][2] |
| Full Chemical Name | N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid | [1][3][4] |
| Molecular Formula | C₇H₁₇NO₅S | [1][4] |
| Molecular Weight | 227.28 g/mol | [3][4] |
| CAS Number | 68399-79-1 | [1][4] |
| Appearance | White crystalline powder | [2][4] |
| Water Solubility | 333.33 mg/mL (1.47 M) | [2] |
Note on Temperature Dependence: The pKa of amine-containing buffers can be sensitive to temperature changes. For this compound, the pKa increases slightly from 9.0 at 25°C to 9.1 at 37°C.[2] For high-precision experiments, it is crucial to measure and adjust the pH of the buffer at the intended experimental temperature.
Core Applications in Research and Development
The alkaline buffering range of this compound makes it suitable for a variety of specialized applications.
-
Protein Electrophoresis and Electroblotting: this compound is frequently used as a component of alkaline transfer buffers.[1][3] It facilitates the nearly complete transfer of strongly basic proteins from electrophoresis gels to nitrocellulose membranes without compromising the transfer efficiency of other proteins.[2][5]
-
Enzyme Assays: Many enzymatic reactions have optimal activity in the alkaline pH range. This compound provides stable pH control for studying enzymes such as alkaline phosphatase without interfering with their activity.
-
Drug Formulation and Stability Studies: In pharmaceutical development, maintaining a stable pH is critical for the solubility and stability of active pharmaceutical ingredients (APIs).[6] Buffers like this compound can be employed in pre-formulation studies to determine the pH-stability profile of a drug candidate, particularly for compounds that are more stable or soluble under alkaline conditions.[6]
Experimental Protocols
Preparation of a 0.5 M this compound Stock Solution (pH 9.0)
This protocol describes the preparation of 1 liter of a 0.5 M this compound stock solution at its pKa of 9.0 at 25°C.
Materials:
-
This compound (MW: 227.28 g/mol )
-
High-purity, deionized water
-
Concentrated sodium hydroxide (NaOH) solution (e.g., 5 M) for pH adjustment
-
Calibrated pH meter with a temperature probe
-
1 L volumetric flask
-
Magnetic stirrer and stir bar
-
Beaker
Methodology:
-
Weighing: Accurately weigh out 113.64 g of this compound powder (0.5 mol).
-
Dissolving: Add the this compound powder to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and stir until the powder is completely dissolved. This compound is highly soluble in water.[2]
-
pH Adjustment: Place the calibrated pH electrode and temperature probe into the solution. Monitor the pH while slowly adding the concentrated NaOH solution dropwise. The unadjusted pH will be acidic. Continue adding NaOH until the pH meter reads exactly 9.0.
-
Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Dilution to Volume: Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization and Storage: Cap the flask and invert it several times to ensure the solution is thoroughly mixed. Store the buffer at room temperature or 4°C, depending on the application requirements. For long-term storage, sterile filtration is recommended.
Potentiometric Titration for pKa Determination
This protocol outlines a standard method for empirically verifying the pKa of this compound. The principle involves titrating a solution of the buffer with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.
Materials:
-
0.1 M this compound solution
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Calibrated pH meter and electrode
-
Buret (50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
Methodology:
-
Calibration: Calibrate the pH meter using standard buffers of at least three different pH values (e.g., pH 4, 7, and 10).[7]
-
Sample Preparation: Pipette 50 mL of the 0.1 M this compound solution into a 100 mL beaker. To ensure the titration starts from the fully protonated form, add a small, precise volume of 0.1 M HCl to lower the initial pH to below 8.0.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with standardized 0.1 M NaOH directly above the beaker.
-
Titration: Begin stirring the solution at a moderate speed. Start the titration by adding small increments (e.g., 0.5 mL) of the NaOH titrant. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7][8]
-
Endpoint Region: As the pH begins to change more rapidly, reduce the volume of the increments (e.g., to 0.1 mL or dropwise) to accurately capture the inflection point of the titration curve. Continue the titration well past the expected equivalence point.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).
-
Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV).
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2). Locate this volume on the x-axis and find the corresponding pH value on the curve. This pH value is the experimental pKa.[9]
-
Visualizations and Workflows
The following diagrams illustrate key logical and experimental workflows relevant to the use of this compound buffer.
Caption: Logical workflow for selecting a suitable biological buffer based on pH and chemical compatibility.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound CAS#: 68399-79-1 [amp.chemicalbook.com]
- 3. This compound - Products - Hopax Fine Chemicals [hopaxfc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. You are being redirected... [bio-world.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. asdlib.org [asdlib.org]
AMPSO: A Comprehensive Technical Guide to its Chemical Structure and Properties for Researchers and Drug Development Professionals
AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer widely utilized in biochemical, molecular biology, and pharmaceutical applications. Its unique chemical structure provides a stable pH environment in the alkaline range, making it an invaluable tool for a variety of experimental and formulation contexts. This in-depth guide provides a detailed overview of this compound's chemical structure, physicochemical properties, and its applications, with a focus on providing researchers, scientists, and drug development professionals with the technical information necessary for its effective use.
Chemical Structure and Identification
This compound is a substituted aminosulfonic acid, belonging to the family of "Good's buffers". Its structure features a tertiary amine, a hydroxyl group, and a sulfonic acid group, which contribute to its zwitterionic nature at physiological pH.
Chemical Formula: C₇H₁₇NO₅S
Molecular Weight: 227.28 g/mol
CAS Number:
-
Free Acid: 68399-79-1[1]
-
Sodium Salt: 102029-60-7
The presence of both an acidic sulfonic acid group and a basic amino group allows this compound to exist as a zwitterion over a wide pH range, contributing to its buffering capacity and high water solubility.
Physicochemical Properties
The utility of this compound as a biological buffer is defined by its distinct physicochemical properties. These properties have been quantified and are summarized in the tables below for easy reference and comparison.
Acid-Base Properties and Buffering Capacity
This compound is most effective as a buffer in the alkaline pH range. Its pKa is a critical parameter for determining its suitability for a specific application. The temperature dependence of the pKa, denoted as d(pKa)/dT, is also an important consideration for experiments conducted at temperatures other than 25°C.
| Property | Value | Reference |
| pKa at 25°C | 9.0 | |
| Useful pH Range | 8.3 - 9.7 | |
| **d(pKa)/dT (°C⁻¹) ** | -0.029 |
Table 1: Acid-Base Properties of this compound
Solubility Profile
The high aqueous solubility of this compound is a key advantage for its use in biological systems. While primarily used in aqueous solutions, understanding its solubility in other solvents can be relevant for specific applications such as drug formulation.
| Solvent | Solubility | Reference |
| Water | 0.33 g/mL (clear to slightly hazy, colorless) | |
| Ethanol | Data not available | |
| Methanol | Data not available | |
| DMSO | Data not available | |
| Acetone | Data not available |
Table 2: Solubility of this compound
Stability Information
Synthesis and Purification
While detailed, step-by-step synthesis protocols for this compound are not commonly published in readily accessible literature, the general synthesis of N-substituted aminosulfonic acids involves the reaction of an appropriate amine with a sulfonating agent. A plausible synthetic route for this compound would involve the reaction of 2-amino-2-methyl-1,3-propanediol with a suitable sulfonating agent, followed by purification.
A general workflow for the synthesis and purification of a zwitterionic buffer like this compound is outlined below.
A common method for the purification of zwitterionic compounds like this compound is recrystallization. The process involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the solution.
Experimental Protocols Utilizing this compound
This compound's buffering capacity in the alkaline range makes it suitable for a variety of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments, adapted to incorporate the use of this compound buffer.
Alkaline Phosphatase Activity Assay
This protocol describes a colorimetric assay to measure the activity of alkaline phosphatase (ALP), an enzyme that exhibits optimal activity at an alkaline pH.
Materials:
-
This compound Buffer (0.1 M, pH 9.0)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in this compound buffer)
-
Alkaline Phosphatase enzyme solution
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, add 50 µL of this compound buffer (0.1 M, pH 9.0).
-
Add Substrate: Add 50 µL of the pNPP substrate solution to each well.
-
Initiate the Reaction: Add 20 µL of the alkaline phosphatase enzyme solution to each well to start the reaction. Include a blank control with 20 µL of buffer instead of the enzyme.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), allowing the enzyme to convert the substrate.
-
Stop the Reaction: Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure Absorbance: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate Activity: The enzyme activity is proportional to the rate of p-nitrophenol formation.
Western Blotting: Protein Transfer
This compound can be used as a component of the transfer buffer in Western blotting, particularly for the efficient transfer of strongly basic proteins from the gel to the membrane.[2][3]
Materials:
-
Polyacrylamide gel with separated proteins
-
Nitrocellulose or PVDF membrane
-
Filter papers
-
Transfer apparatus
-
This compound Transfer Buffer (e.g., 25 mM this compound, 20% methanol, pH 9.0)
Procedure:
-
Equilibrate Gel: After electrophoresis, equilibrate the gel in this compound transfer buffer for 10-15 minutes.
-
Prepare Membrane: If using a PVDF membrane, activate it by immersing in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in the transfer buffer. Nitrocellulose membranes only require equilibration in the transfer buffer.
-
Assemble Transfer Sandwich: Assemble the transfer stack in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.
-
Perform Transfer: Place the transfer sandwich into the transfer apparatus filled with cold this compound transfer buffer. Apply an electric current (e.g., 100V for 1 hour) to transfer the proteins from the gel to the membrane.
-
Proceed with Blocking and Immunodetection: After transfer, the membrane is ready for the subsequent steps of blocking, primary and secondary antibody incubation, and detection.
Ion-Exchange Chromatography
This compound can be employed as a buffering agent in ion-exchange chromatography (IEX) for the purification of proteins, particularly when a high pH is required to achieve the desired charge on the protein of interest. This protocol outlines a general procedure for anion-exchange chromatography.
Materials:
-
Anion-exchange chromatography column
-
Protein sample
-
Binding Buffer (e.g., 20 mM this compound, pH 9.0)
-
Elution Buffer (e.g., 20 mM this compound, 1 M NaCl, pH 9.0)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes of Binding Buffer until the pH and conductivity of the effluent match that of the buffer.
-
Sample Loading: Load the protein sample onto the equilibrated column. The protein of interest, having a net negative charge at pH 9.0, will bind to the positively charged resin.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound or weakly bound proteins.
-
Elution: Elute the bound protein from the column by applying a linear gradient of the Elution Buffer (from 0% to 100% over a set number of column volumes). The increasing salt concentration will disrupt the electrostatic interactions between the protein and the resin, causing the protein to elute.
-
Fraction Collection: Collect fractions throughout the elution process and analyze them for the presence of the target protein (e.g., by measuring absorbance at 280 nm or by SDS-PAGE).
Role in Signaling Pathways and Drug Development
While this compound is primarily a tool to maintain a stable pH environment for studying biological processes, the choice of buffer can sometimes influence experimental outcomes. As a zwitterionic buffer, this compound is generally considered to be biochemically inert. However, researchers should always be mindful of potential interactions between buffer components and the biological system under investigation.
To date, there is no direct evidence in the scientific literature to suggest that this compound is an active participant or modulator of specific signaling pathways. Its role is to provide a stable pH environment that allows for the accurate study of these pathways. For instance, in the study of G protein-coupled receptors (GPCRs) or other membrane proteins that are sensitive to pH changes, a reliable buffer like this compound is crucial.
A hypothetical logical relationship for investigating a signaling pathway where a stable alkaline pH is required is depicted below.
In drug development, this compound's utility extends to the formulation of pharmaceutical products. Its buffering capacity can help maintain the pH of a drug formulation, which is often critical for the stability and solubility of the active pharmaceutical ingredient (API). The zwitterionic nature of this compound can also be advantageous in minimizing interactions with other components of the formulation.
Conclusion
This compound is a versatile and valuable zwitterionic buffer for researchers and drug development professionals. Its well-defined physicochemical properties, particularly its buffering capacity in the alkaline range and high aqueous solubility, make it suitable for a wide array of applications, from fundamental biochemical research to the formulation of therapeutic agents. The detailed protocols and data presented in this guide provide a solid foundation for the effective and appropriate use of this compound in the laboratory and in the development of new medicines. As with any experimental reagent, a thorough understanding of its properties is key to achieving reliable and reproducible results.
References
AMPSO: An In-depth Technical Guide for Biological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer valued for its utility in a variety of biochemical and molecular biology applications. With a pKa of 9.0 at 25°C, it provides stable pH control in the alkaline range of 8.3 to 9.7.[1][2] Its low toxicity and compatibility with biological systems make it a suitable choice for sensitive experimental setups. This guide provides a comprehensive overview of this compound's physicochemical properties, detailed experimental protocols for its use in key applications, and visual diagrams to illustrate relevant biological pathways and workflows.
Physicochemical Properties of this compound
This compound is a "Good's" buffer, a class of buffering agents developed to be effective in biological systems. Key quantitative data for this compound are summarized in the table below, allowing for easy comparison with other common biological buffers.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇NO₅S | N/A |
| Molecular Weight | 227.28 g/mol | N/A |
| pKa at 25°C | 9.0 | [3] |
| Useful pH Range | 8.3 - 9.7 | [1][2][3] |
| ΔpKa/°C | -0.028 | N/A |
| Appearance | White crystalline powder | N/A |
| Solubility in Water | Soluble | [2] |
Applications and Experimental Protocols
This compound's alkaline buffering range makes it particularly useful in a variety of specialized applications where maintaining a pH above neutral is critical.
Western Blotting: Enhanced Transfer of Basic and High Molecular Weight Proteins
Alkaline transfer buffers are known to improve the transfer efficiency of strongly basic proteins from polyacrylamide gels to nitrocellulose or PVDF membranes.[1][2] this compound, with its pKa of 9.0, is an excellent choice for this purpose.
This protocol is designed for the wet transfer of proteins, particularly those that are basic or have a high molecular weight.
Materials:
-
This compound powder
-
Methanol
-
Deionized water
-
SDS (Sodium Dodecyl Sulfate) - Optional, for high MW proteins
-
pH meter
-
Stir plate and stir bar
Preparation of 10x this compound Stock Solution (1 M):
-
Weigh 227.28 g of this compound powder.
-
Dissolve the this compound in 800 mL of deionized water.
-
Adjust the pH to 9.0 with a concentrated sodium hydroxide (NaOH) solution.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
Preparation of 1x this compound Transfer Buffer:
-
To prepare 1 L of 1x transfer buffer, combine the following:
-
100 mL of 10x this compound Stock Solution (final concentration: 100 mM)
-
200 mL of Methanol (final concentration: 20%)
-
700 mL of Deionized water
-
-
Optional for high molecular weight proteins (>150 kDa): Add SDS to a final concentration of 0.05% (w/v).
-
Chill the buffer to 4°C before use.
Workflow for Western Blot Transfer:
Protein Crystallization
The selection of an appropriate buffer is crucial for successful protein crystallization, as it influences protein solubility and stability. This compound can be a valuable component in crystallization screens, especially for proteins that are more stable or soluble at a slightly alkaline pH.
This compound can be incorporated as the buffering agent in sparse matrix or grid screens.
Preparation of 1 M this compound Stock Solution (pH 9.0):
-
Follow the same procedure as for the Western blot 10x stock solution preparation.
-
Filter-sterilize the final solution using a 0.22 µm filter.
-
Store in sterile aliquots at 4°C.
Example Crystallization Screen Condition with this compound:
A typical crystallization condition in a 96-well screen might consist of:
-
Precipitant: e.g., 15% (w/v) Polyethylene glycol (PEG) 3350
-
Buffer: 0.1 M this compound pH 9.0
-
Salt: e.g., 0.2 M Sodium chloride
Workflow for a Vapor Diffusion Crystallization Experiment:
Enzyme Assays
Maintaining a stable pH is critical for the activity of many enzymes. This compound can be used in enzyme assays where the optimal pH is in the alkaline range. It is important to note that some buffers can interact with metal ions, which may be cofactors for certain enzymes. While specific data on this compound's metal chelation is not extensively available, it is generally considered to have low metal-binding potential.
This protocol provides a general framework for a non-radioactive, colorimetric kinase assay.
Materials:
-
This compound powder
-
Magnesium chloride (MgCl₂)
-
ATP (Adenosine triphosphate)
-
Kinase of interest
-
Substrate protein or peptide
-
Phospho-specific antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Colorimetric substrate (e.g., TMB)
-
Microplate reader
Preparation of 1x Kinase Reaction Buffer:
-
Prepare a buffer containing:
-
50 mM this compound, pH 9.0
-
10 mM MgCl₂
-
-
Adjust the pH to 9.0 using HCl.
-
Filter-sterilize and store at 4°C.
Kinase Assay Workflow:
Signaling Pathway Context
The precise control of pH is fundamental when studying signaling pathways in vitro, as the activities of kinases, phosphatases, and GTPases are highly pH-dependent. While no specific signaling pathway is exclusively studied using this compound, its buffering range is suitable for investigating pathways that are active under slightly alkaline conditions. A generic G-protein coupled receptor (GPCR) signaling cascade is depicted below, highlighting the steps where a stable pH, as provided by a buffer like this compound, is crucial for maintaining protein function.
Conclusion
This compound is a versatile zwitterionic buffer with a valuable alkaline buffering range for a variety of specialized research applications. Its utility in enhancing the transfer of basic and high molecular weight proteins in Western blotting is a notable advantage. While not as commonly cited in general protocols as other buffers like Tris or HEPES, its physicochemical properties make it a strong candidate for use in protein crystallization and enzyme assays operating at a pH of 8.3 to 9.7. The provided protocols and workflows serve as a guide for incorporating this compound into experimental designs, enabling researchers to leverage its benefits for improved experimental outcomes.
References
AMPSO Buffer: A Technical Guide to Maintaining Alkaline pH in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maintaining a stable alkaline pH is critical for a multitude of biochemical and molecular biology applications, from enzymatic assays to protein analysis. AMPSO (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic buffer highly effective in the alkaline range. This technical guide provides an in-depth overview of the core properties of this compound, its role in maintaining alkaline pH, and detailed protocols for its application in key experimental techniques. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to optimize their experimental conditions at alkaline pH.
Core Properties of this compound Buffer
This compound is a sulfopropyl-substituted amino alcohol that belongs to the group of "Good's" buffers. Its chemical structure, featuring a tertiary amine and a sulfonic acid group, confers its zwitterionic nature and a pKa value that makes it an excellent choice for buffering in the alkaline range.
Physicochemical Properties
The utility of a buffer is defined by its physicochemical properties, primarily its pKa, which dictates its effective buffering range.
| Property | Value | Reference |
| Chemical Name | 3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | |
| Molecular Formula | C₇H₁₇NO₅S | |
| Molecular Weight | 227.28 g/mol | |
| pKa at 25°C | 9.0 | |
| Buffering pH Range | 8.3 - 9.7 | [1] |
Factors Influencing this compound Buffer Performance
The performance of any buffer, including this compound, is influenced by environmental factors such as temperature and the ionic strength of the solution.
-
Temperature: The pKa of buffers, particularly those containing amino groups like this compound, is temperature-dependent.[2] As the temperature increases, the pKa of amine-based buffers generally decreases.[3][4] This is an important consideration when preparing and using this compound buffers for experiments conducted at temperatures other than 25°C. For precise pH control, it is recommended to adjust the pH of the this compound buffer at the temperature at which the experiment will be performed.
-
Ionic Strength: The ionic strength of a solution can affect the pKa of a buffer.[5] In solutions with high ionic strength, the activity of ions is reduced, which can lead to a shift in the effective pKa.[6] While this effect is generally less pronounced than the temperature effect, it should be considered when working with high-salt buffers or when precise pH control is paramount.
Role of this compound in Maintaining Alkaline pH
The primary role of this compound is to resist changes in pH within its effective buffering range of 8.3 to 9.7. This is achieved through the equilibrium between its acidic (protonated amine) and basic (deprotonated amine) forms.
When a small amount of acid (H⁺) is added to an this compound buffer, the equilibrium shifts to the left, with the basic form of this compound accepting the protons. Conversely, when a small amount of base (OH⁻) is added, the acidic form of this compound donates a proton, neutralizing the added base and shifting the equilibrium to the right. This buffering action is crucial for experiments where a stable alkaline environment is required for optimal activity or stability of the molecules being studied.
Experimental Protocols
Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound (MW: 227.28 g/mol )
-
Deionized water
-
NaOH (e.g., 10 M solution) for pH adjustment
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
Protocol:
-
Weigh out 227.28 g of this compound powder.
-
Add the this compound powder to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a stir plate and add a stir bar. Stir until the this compound is completely dissolved.
-
Carefully add a 10 M NaOH solution dropwise to adjust the pH to the desired value within the buffering range (e.g., pH 9.0). Monitor the pH continuously with a calibrated pH meter.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to 1 L.
-
Stopper the flask and invert several times to ensure the solution is thoroughly mixed.
-
Store the 1 M this compound stock solution at 4°C.
This compound in Western Blotting: Alkaline Transfer Buffer
This compound is particularly useful as a component of transfer buffers for Western blotting, especially for the efficient transfer of strongly basic proteins to nitrocellulose membranes.[1]
Materials:
-
1 M this compound stock solution (pH 9.0)
-
Methanol
-
Deionized water
-
SDS (Sodium Dodecyl Sulfate)
Protocol for 1 L of 1x this compound Transfer Buffer:
-
To prepare 1 L of 1x transfer buffer, combine the following:
-
50 mL of 1 M this compound stock solution (pH 9.0) (final concentration: 50 mM)
-
200 mL of methanol (final concentration: 20% v/v)
-
10 mL of 10% SDS solution (final concentration: 0.1% w/v)
-
740 mL of deionized water
-
-
Mix the components thoroughly. The final pH should be approximately 9.0.
-
This buffer can be used for the wet transfer of proteins from a polyacrylamide gel to a nitrocellulose membrane. Follow standard Western blot transfer procedures.
This compound in Capillary Electrophoresis
This compound can be used as a buffering agent in the running buffer for capillary electrophoresis (CE) to maintain a stable alkaline pH, which is crucial for the separation of certain analytes.
Materials:
-
1 M this compound stock solution (pH 9.0)
-
Deionized water
-
Other additives as required by the specific application (e.g., EDTA)
Protocol for 100 mL of 50 mM this compound Running Buffer:
-
To prepare 100 mL of 50 mM this compound running buffer, combine the following:
-
5 mL of 1 M this compound stock solution (pH 9.0)
-
95 mL of deionized water
-
-
Mix the solution thoroughly.
-
If required, add other components such as EDTA to the desired final concentration (e.g., 1 mM).
-
Filter the buffer through a 0.2 µm filter before use to remove any particulates.[7]
-
Use this buffer as the running electrolyte in your capillary electrophoresis system.
Visualizations
Logical Workflow for Buffer Preparation
Caption: A logical workflow for the preparation of an this compound buffer stock solution.
Experimental Workflow for Western Blotting with this compound Buffer
Caption: Experimental workflow for Western blotting utilizing an this compound-based transfer buffer.
Role of Alkaline pH in Studying pH-Dependent Signaling Pathways
While this compound does not directly participate in signaling pathways, its ability to maintain a stable alkaline pH is crucial for studying pathways that are sensitive to pH changes. Many enzymatic and binding activities within signaling cascades are optimal within a narrow pH range.
Caption: The role of this compound in providing a stable alkaline pH for pH-sensitive enzymatic steps in a signaling pathway.
Conclusion
This compound is a versatile and reliable zwitterionic buffer for maintaining alkaline pH in a wide range of research and drug development applications. Its well-defined pKa and buffering range make it an ideal choice for experiments requiring stable alkaline conditions. By understanding the factors that influence its performance and following standardized protocols, researchers can leverage the benefits of this compound to achieve reproducible and accurate results. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this compound buffer in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]
- 6. pKa vs pKa0 [reachdevices.com]
- 7. Buffer Hints in Capillary Electrophoresis - How To [mtc-usa.com]
An In-depth Technical Guide to the Core Characteristics of Good's Buffers, Featuring AMPSO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Good's buffers, a cornerstone of modern biological and biochemical research. We will delve into the fundamental principles that define these buffers, with a specific focus on the high-pH buffering agent AMPSO (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid). This document will equip researchers with the necessary knowledge to select and utilize these critical reagents effectively in their experimental designs.
The Foundation: Dr. Norman Good's Criteria for Biological Buffers
Before the 1960s, researchers were limited to a small selection of buffers for biological experiments, many of which were toxic, reactive, or inefficient at physiological pH. Dr. Norman E. Good and his colleagues addressed this by establishing a set of criteria for ideal biological buffers, leading to the development of a series of zwitterionic buffering agents known as "Good's buffers".[1][2] These criteria remain the benchmark for selecting appropriate buffers in biological research:
-
pKa between 6.0 and 8.0: Most biological reactions occur at a near-neutral pH. A buffer with a pKa in this range provides the maximum buffering capacity at a physiologically relevant pH.[1][2]
-
High Water Solubility: Biological systems are aqueous, necessitating buffers that are readily soluble in water for ease of use and to ensure homogeneity.[1][2]
-
Minimal Solubility in Organic Solvents: Low solubility in nonpolar environments prevents the buffer from accumulating in biological membranes.[1]
-
Membrane Impermeability: An ideal buffer should not permeate cell membranes, thus avoiding interference with intracellular processes.[1][2]
-
Minimal Salt Effects: The buffer should have a limited impact on the ionic composition of the medium, which can influence biological reactions.[1][2]
-
Minimal Effect of Concentration and Temperature on pKa: The dissociation constant of the buffer should be relatively stable to changes in concentration and temperature, ensuring consistent pH control.[1][2]
-
Limited Interaction with Mineral Cations: The buffer should not form significant complexes with metal ions, which can be crucial for the function of many enzymes.[1]
-
Chemical Stability: The buffer must be stable and not degrade under experimental conditions.[1]
-
Low Absorbance in the UV-Visible Range: The buffer should not absorb light in the spectral region (above 230 nm) commonly used for spectrophotometric assays.[1]
Focus on this compound: A High-pH Good's Buffer
This compound is a zwitterionic buffer that extends the useful pH range of Good's buffers to the alkaline region, with a pKa of approximately 9.0 at 25°C.[3][4] This makes it particularly valuable for experiments requiring stable pH control in the 8.3 to 9.7 range.[3][4]
Physicochemical Characteristics of this compound and Other Good's Buffers
The selection of an appropriate buffer is dictated by its physicochemical properties. The following tables summarize key quantitative data for this compound and a selection of other commonly used Good's buffers.
| Buffer | pKa at 20°C | pKa at 25°C | pKa at 37°C | ΔpKa/°C |
| MES | 6.15 | 6.10 | 5.97 | -0.011 |
| PIPES | 6.80 | 6.76 | 6.66 | -0.0085 |
| MOPS | 7.20 | 7.20 | 7.02 | -0.013 |
| HEPES | 7.55 | 7.48 | 7.31 | -0.014 |
| Tricine | 8.16 | 8.05 | 7.80 | -0.021 |
| Bicine | 8.35 | 8.26 | 8.04 | -0.018 |
| TAPS | 8.40 | 8.40 | 8.18 | -0.018 |
| This compound | 9.10 | 9.00 | 8.78 | -0.018 |
| CHES | 9.30 | 9.49 | 9.36 | -0.011 |
| CAPS | 10.40 | 10.40 | 10.15 | -0.018 |
Data compiled from various sources.[3][4] Note that pKa values can vary slightly depending on the ionic strength of the solution.
| Buffer | Metal Ion Binding Characteristics |
| MES | Negligible binding with most divalent cations. |
| PIPES | Negligible binding with most divalent cations. |
| MOPS | Weak binding with Cu²⁺ and other divalent cations. |
| HEPES | Negligible binding with most divalent cations. |
| Tricine | Forms complexes with a variety of divalent cations. |
| Bicine | Forms complexes with a variety of divalent cations. |
| This compound | Specific quantitative data on metal ion binding constants are not readily available in the literature, but as a tertiary amine, it is expected to have some metal-chelating properties. |
| CHES | Low metal-binding capacity. |
| CAPS | Low metal-binding capacity. |
General characteristics of metal ion binding are noted. For critical applications involving metalloenzymes, empirical testing is recommended.
Experimental Protocols Utilizing High-pH Buffers like this compound
The high pH range of this compound makes it a suitable buffer for various biochemical and molecular biology techniques. Below are detailed methodologies for key experiments where a buffer like this compound can be employed.
Western Blotting: Transfer of High Molecular Weight or Basic Proteins
For the efficient transfer of high molecular weight or basic proteins from a polyacrylamide gel to a membrane, a transfer buffer with a higher pH is often beneficial. This compound can be a component of such a buffer.
Protocol: High-pH Western Blot Transfer Buffer
-
Prepare Stock Solutions:
-
1 M this compound (pH 9.0): Dissolve 22.93 g of this compound in 80 mL of deionized water. Adjust the pH to 9.0 with NaOH. Bring the final volume to 100 mL.
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
-
Prepare 1 L of 1X Transfer Buffer:
-
100 mL of 1 M this compound (pH 9.0) (Final concentration: 100 mM)
-
10 mL of 10% SDS (Final concentration: 0.1%)
-
200 mL of Methanol
-
690 mL of Deionized Water
-
-
Procedure:
-
After SDS-PAGE, equilibrate the gel in 1X Transfer Buffer for 15-30 minutes.
-
Soak the transfer membrane (PVDF or nitrocellulose) and filter papers in the transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus.
-
Perform the electrophoretic transfer. Transfer times and voltage will need to be optimized based on the protein of interest and the transfer system used.
-
Proceed with blocking, antibody incubation, and detection steps as per standard Western blotting protocols.[5]
-
Enzymatic Assays at Alkaline pH
Many enzymes, such as alkaline phosphatase, exhibit optimal activity at alkaline pH. This compound is an excellent choice for maintaining a stable pH in this range during enzyme kinetic studies.
Protocol: Alkaline Phosphatase Activity Assay
-
Prepare Assay Buffer:
-
100 mM this compound, pH 9.5, containing 1 mM MgCl₂.
-
-
Prepare Substrate Solution:
-
Dissolve p-nitrophenyl phosphate (pNPP) in the assay buffer to a final concentration of 10 mM.
-
-
Procedure:
-
Pipette 900 µL of the assay buffer into a cuvette and pre-warm to the desired assay temperature (e.g., 37°C).
-
Add 50 µL of the enzyme sample (appropriately diluted) to the cuvette and mix gently.
-
Initiate the reaction by adding 50 µL of the 10 mM pNPP substrate solution.
-
Immediately start monitoring the increase in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The rate of p-nitrophenol production can be determined using its molar extinction coefficient (18,500 M⁻¹cm⁻¹ at pH > 9).
-
Mandatory Visualizations
Experimental Workflow: Western Blotting
Caption: A generalized workflow for the Western blotting technique.
Logical Relationship: Buffer Selection for Metalloenzyme Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP) [pubmed.ncbi.nlm.nih.gov]
- 3. discoveryhpc.com [discoveryhpc.com]
- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
Technical Guide to AMPSO: Properties, Applications, and Experimental Protocols
This technical guide provides an in-depth overview of 3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (AMPSO), a zwitterionic biological buffer. It is intended for researchers, scientists, and drug development professionals who utilize buffering agents in their experimental workflows. This document covers the core physicochemical properties of this compound, its primary applications, and detailed protocols for its use in common laboratory techniques.
Core Properties of this compound
This compound is valued in biochemical and molecular biology applications for its buffering capacity in the alkaline pH range, low metal-binding affinity, and good solubility in water. It is available as a free acid and a sodium salt. The key quantitative data for both forms are summarized below.
| Property | This compound (Free Acid) | This compound (Sodium Salt) |
| CAS Number | 68399-79-1 | 102029-60-7[1][2][3] |
| Molecular Formula | C₇H₁₇NO₅S | C₇H₁₆NNaO₅S[1][2][4] |
| Molecular Weight | 227.28 g/mol | 249.26 g/mol [1][2][4] |
| pKa at 25°C | 9.0 | Not Applicable |
| Useful pH Range | 8.3 - 9.7[4] | 8.3 - 9.7 |
Applications in Research and Development
This compound's primary utility lies in its function as a biological buffer. Its zwitterionic nature makes it less likely to interfere with biological processes compared to some other buffering agents. Key applications include:
-
Protein Electrophoresis and Western Blotting: this compound is particularly effective as a component of transfer buffers in Western blotting, especially for the efficient transfer of strongly basic proteins to nitrocellulose or PVDF membranes.[2] Its alkaline buffering range helps to maintain a high pH during electrophoresis, which can be crucial for the mobility and subsequent transfer of certain proteins.
-
Enzyme Assays: The inert nature of this compound and its stable pH buffering in the alkaline range make it a suitable choice for enzyme kinetic studies where a pH between 8.3 and 9.7 is optimal for enzyme activity and stability.
-
Protein Purification: In various chromatography techniques, maintaining a stable pH is critical for protein solubility and for the success of the separation process. This compound can be used in buffers for ion-exchange, size-exclusion, and affinity chromatography when an alkaline pH is required.
Experimental Protocols
The following are detailed methodologies for the preparation and use of this compound buffers in key laboratory experiments.
Preparation of 0.2 M this compound Buffer (pH 9.0)
Materials:
-
This compound (Free Acid, MW: 227.28 g/mol )
-
Sodium Hydroxide (NaOH), 1 M solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Weigh out 45.46 g of this compound free acid.
-
Add the this compound to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.
-
While monitoring the pH with a calibrated pH meter, slowly add 1 M NaOH solution to the this compound solution until the pH reaches 9.0.
-
Transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to 1 L.
-
Store the buffer at 4°C.
Western Blotting Transfer Buffer with this compound
This protocol is adapted for the transfer of basic proteins where a higher pH during transfer is beneficial.
Materials:
-
This compound
-
Glycine
-
Methanol
-
Deionized water
-
SDS (optional, for higher molecular weight proteins)
10x Stock Solution (1 L):
-
Dissolve 54.5 g of this compound and 144.1 g of glycine in 800 mL of deionized water.
-
Adjust the pH to 9.0 with NaOH if necessary.
-
Bring the final volume to 1 L with deionized water.
Working Transfer Buffer (1 L):
-
Combine 100 mL of 10x this compound-Glycine stock solution with 200 mL of methanol.
-
Add 700 mL of deionized water.
-
For proteins >100 kDa, 0.05% SDS may be added to aid in elution from the gel.
-
Chill the buffer to 4°C before use.
Generic Enzyme Assay Using this compound Buffer
This protocol outlines a general procedure for an enzyme assay where the optimal pH is within the buffering range of this compound.
Materials:
-
0.2 M this compound buffer, pH 9.0
-
Enzyme stock solution
-
Substrate stock solution
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture by combining the 0.2 M this compound buffer (pH 9.0) with the substrate to the desired final concentration in a cuvette.
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow it to equilibrate.
-
Initiate the enzymatic reaction by adding a small volume of the enzyme stock solution to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Measure the change in absorbance at the appropriate wavelength over a set period. The rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.
Visualized Workflows
The following diagrams illustrate the workflows for western blotting and a generic enzyme assay, highlighting the stages where this compound buffer is utilized.
References
Methodological & Application
Ampso in High pH Protein Electrophoresis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High pH protein electrophoresis is a critical technique for the separation and analysis of proteins with basic isoelectric points (pI). The choice of buffer system is paramount for achieving optimal resolution and maintaining protein integrity during electrophoresis. Ampso (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) is a zwitterionic buffer that is particularly well-suited for high pH applications due to its pKa of 9.0 at 25°C.[1][2] This application note provides a detailed protocol for the use of this compound in high pH protein electrophoresis, offering a robust method for the separation of basic proteins.
Zwitterionic buffers like this compound are advantageous in biological systems as they are less likely to interact with metal ions and have a stable pH over a range of temperatures.[3] In the context of protein electrophoresis, a buffer with a pKa close to the desired running pH provides high buffering capacity, which is essential for maintaining stable conditions and achieving sharp protein bands.[4][5]
Principles
In polyacrylamide gel electrophoresis (PAGE), the migration of proteins is influenced by their charge, size, and shape.[6] At a high pH, above their isoelectric point, most proteins will carry a net negative charge and migrate towards the anode. However, for basic proteins with high pIs, a high pH running buffer is necessary to impart a sufficient negative charge for effective separation. This compound, with its pKa of 9.0, provides a stable high pH environment, ensuring that even basic proteins are negatively charged and will migrate through the gel matrix.
Discontinuous buffer systems, which employ different buffer compositions and pH in the stacking and resolving gels, are commonly used to improve resolution by concentrating the sample into a narrow band before it enters the resolving gel.[7][8] This protocol utilizes a discontinuous system with this compound as a key component of the high pH running buffer.
Quantitative Data Summary
While direct quantitative comparisons of this compound with other high pH buffers in PAGE are not extensively documented in readily available literature, the selection of a buffer is guided by its pKa relative to the desired pH. A buffer is most effective within a range of approximately one pH unit above and below its pKa.[5] The table below summarizes the properties of this compound and other common high pH buffers.
| Buffer | pKa (25°C) | Useful pH Range | Notes |
| This compound | 9.0 | 8.3 - 9.7 | Zwitterionic, suitable for high pH electrophoresis and electroblotting of basic proteins. [1][2] |
| CAPS | 10.4 | 9.7 - 11.1 | Commonly used for high pH Western blot transfers.[9][10][11] |
| Glycine-Tris | 8.3 (Tris) | 7.5 - 9.0 | Standard buffer system for SDS-PAGE (Laemmli system).[12] |
Experimental Protocols
This section provides a detailed methodology for performing high pH polyacrylamide gel electrophoresis using an this compound-based buffer system. This protocol is designed for a standard vertical electrophoresis apparatus.
Materials
-
This compound (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid)
-
Tris (tris(hydroxymethyl)aminomethane)
-
Acrylamide/Bis-acrylamide solution (30% w/v, 37.5:1)
-
Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
Sodium dodecyl sulfate (SDS) (for denaturing electrophoresis)
-
Glycerol
-
Bromophenol blue
-
Deionized water
-
Protein standards
-
Protein sample
Buffer and Gel Preparation
1. 1.5 M Tris-HCl, pH 8.8 (Resolving Gel Buffer)
-
18.17 g Tris base
-
Dissolve in 80 mL of deionized water
-
Adjust pH to 8.8 with HCl
-
Bring the final volume to 100 mL with deionized water
2. 0.5 M Tris-HCl, pH 6.8 (Stacking Gel Buffer)
-
6.06 g Tris base
-
Dissolve in 80 mL of deionized water
-
Adjust pH to 6.8 with HCl
-
Bring the final volume to 100 mL with deionized water
3. 10X High pH this compound Running Buffer (pH ~9.0)
-
This is a proposed recipe based on the pKa of this compound. Optimization may be required.
-
60.5 g Tris base
-
22.13 g this compound
-
Dissolve in 900 mL of deionized water
-
Adjust pH to 9.0 if necessary with HCl or NaOH
-
Bring the final volume to 1 L with deionized water
-
For SDS-PAGE, add 10 g of SDS to the 1X running buffer.
4. 2X Sample Loading Buffer
-
4.0 mL 0.5 M Tris-HCl, pH 6.8
-
0.8 g SDS
-
8.0 mL Glycerol
-
0.4 mg Bromophenol blue
-
Add deionized water to a final volume of 20 mL
-
For reducing conditions, add β-mercaptoethanol to a final concentration of 5% (v/v) just before use.
5. Polyacrylamide Gel Preparation (for a 10 mL gel)
| Component | 10% Resolving Gel | 4% Stacking Gel |
| Deionized Water | 4.0 mL | 6.1 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | - |
| 0.5 M Tris-HCl, pH 6.8 | - | 2.5 mL |
| 30% Acrylamide/Bis | 3.3 mL | 1.3 mL |
| 10% SDS | 0.1 mL | 0.1 mL |
| 10% APS | 0.1 mL | 0.1 mL |
| TEMED | 0.004 mL | 0.01 mL |
Electrophoresis Procedure
-
Assemble the Gel Cassette: Clean and assemble the glass plates and spacers according to the manufacturer's instructions for your electrophoresis unit.
-
Pour the Resolving Gel: Mix all the components for the resolving gel except for APS and TEMED. Add APS and TEMED, mix gently, and immediately pour the solution into the gel cassette to the desired height. Overlay with water or isopropanol to ensure a flat surface. Allow the gel to polymerize for at least 30 minutes.
-
Pour the Stacking Gel: After the resolving gel has polymerized, pour off the overlay. Mix the components for the stacking gel, add APS and TEMED, and pour it on top of the resolving gel. Insert the comb and allow the stacking gel to polymerize for at least 30 minutes.
-
Prepare the Electrophoresis Chamber: Once the stacking gel has polymerized, remove the comb and assemble the gel cassette into the electrophoresis apparatus. Fill the inner and outer chambers with 1X High pH this compound Running Buffer.
-
Sample Preparation and Loading: Mix your protein sample with an equal volume of 2X Sample Loading Buffer. Heat the samples at 95°C for 5 minutes (for denaturing SDS-PAGE). Load the prepared samples and protein standards into the wells.
-
Run the Gel: Connect the electrophoresis unit to the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.
-
Visualization: After electrophoresis, carefully remove the gel from the cassette and proceed with your desired visualization method, such as Coomassie blue staining, silver staining, or Western blotting.
Experimental Workflow Diagram
References
- 1. Blue native electrophoresis protocol | Abcam [abcam.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Blue Native PAGE Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The differences in properties and uses between CAPS and CAPSO, both of which are Good's buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bio-rad.com [bio-rad.com]
- 12. m.youtube.com [m.youtube.com]
Revolutionizing Proteomics: AMPSO Buffer for Enhanced Transfer of Basic Proteins
For researchers, scientists, and drug development professionals, the efficient and reliable transfer of basic proteins during Western blotting is a critical step for accurate downstream analysis. Traditional transfer buffers often fall short in quantitatively transferring these challenging proteins. This application note details the use of AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer as a superior alternative for the transfer of basic proteins, ensuring higher efficiency and signal intensity.
Basic proteins, such as histones and other nuclear proteins, possess a net positive charge at neutral pH, which can hinder their transfer from SDS-PAGE gels to blotting membranes using standard, mildly alkaline buffers like the Towbin buffer (pH ~8.3). To overcome this, a more alkaline environment is required to impart a net negative charge on these proteins, facilitating their migration towards the anode. This compound, with a pKa of 9.0 (at 25°C), is an ideal buffering agent for this purpose, maintaining a stable alkaline pH during electrophoresis.[1]
Key Advantages of this compound Buffer:
-
Enhanced Transfer Efficiency: The higher pH of this compound buffer ensures that basic proteins are negatively charged, leading to their near-complete transfer from the gel to the membrane.[1]
-
Improved Signal Detection: More efficient transfer results in a higher concentration of the target protein on the membrane, leading to stronger signals in subsequent immunodetection steps.
-
Compatibility: this compound buffer is compatible with standard Western blotting equipment and protocols, requiring minimal changes to existing workflows.
Comparative Analysis of Transfer Buffers
While direct quantitative comparisons in recent literature are limited, the foundational work by Szewczyk and Kozloff demonstrated that alkaline buffers significantly improve the transfer of strongly basic proteins compared to standard buffers.[1] For a comprehensive understanding, a comparison of commonly used transfer buffers for basic proteins is presented below.
| Buffer System | Typical pH | Key Components | Recommended For |
| This compound Buffer | 9.0 - 9.5 | This compound, Methanol | Strongly basic proteins (e.g., histones, ribosomal proteins) [1] |
| CAPS Buffer | 10.5 - 11.0 | CAPS, Methanol | Basic proteins, N-terminal sequencing[2] |
| Dunn Carbonate Buffer | 9.9 | Sodium Bicarbonate, Sodium Carbonate, Methanol | Basic proteins[2] |
| Towbin Buffer | 8.3 | Tris, Glycine, Methanol | General purpose, less effective for basic proteins[2] |
Experimental Protocols
Preparation of this compound Transfer Buffer (1X)
Materials:
-
This compound (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)
-
Methanol
-
Deionized water
-
NaOH (for pH adjustment)
Procedure:
-
To prepare 1 liter of 1X this compound Transfer Buffer, dissolve the appropriate amount of this compound in 700 mL of deionized water to achieve the desired final concentration (e.g., 25 mM).
-
Add 200 mL of methanol.
-
Adjust the pH to 9.0 with NaOH.
-
Bring the final volume to 1 liter with deionized water.
-
Cool the buffer to 4°C before use.
Western Blotting Protocol for Basic Proteins using this compound Buffer
This protocol outlines the key steps for the successful transfer and detection of basic proteins.
1. SDS-PAGE:
-
Separate protein samples on a standard Tris-glycine or Tris-tricine polyacrylamide gel. The choice of gel percentage will depend on the molecular weight of the target protein.
2. Gel Equilibration (Optional - see note):
-
Note: The original study by Szewczyk and Kozloff suggests that omitting the equilibration step can be beneficial for the transfer of strongly basic proteins.[1] However, if desired, briefly rinse the gel in cold 1X this compound Transfer Buffer for 5-10 minutes to remove excess SDS.
3. Transfer Setup (Wet Transfer):
-
Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between the layers:
-
Cathode (-)
-
Sponge
-
Filter paper
-
SDS-PAGE gel
-
Nitrocellulose or PVDF membrane
-
Filter paper
-
Sponge
-
Anode (+)
-
-
Place the transfer cassette into the transfer tank filled with cold 1X this compound Transfer Buffer.
4. Electrophoretic Transfer:
-
Perform the transfer at a constant voltage or current according to the manufacturer's instructions for your specific apparatus. Typical conditions are 100V for 1-2 hours at 4°C. Transfer times may need to be optimized depending on the protein size and gel thickness.
5. Post-Transfer and Immunodetection:
-
Following transfer, proceed with standard Western blotting steps:
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Western Blot Workflow for Basic Proteins.
Caption: Buffer Selection for Protein Transfer.
Conclusion
The use of this compound buffer provides a robust and efficient method for the Western blot transfer of strongly basic proteins. By maintaining an alkaline pH, this compound ensures the proper migration of these challenging proteins, leading to more accurate and reliable results. Researchers working with basic proteins are encouraged to adopt this protocol to enhance the quality and reproducibility of their findings.
References
Application Notes: Utilizing Ampso Buffer for Native Polyacrylamide Gel Electorphoresis
Introduction
Native polyacrylamide gel electrophoresis (PAGE) is a powerful technique for the analysis of proteins in their folded, active state. The choice of buffer system is critical in native PAGE as it directly influences the charge and mobility of the proteins, and consequently, the resolution of the separation. While traditional buffer systems like Tris-Glycine are widely used, there is a growing need for alternative buffers that can offer advantages for specific applications. Ampso (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) is a zwitterionic buffer with a pKa of 9.0, making it an excellent candidate for electrophoresis applications in the alkaline pH range.
Principle of this compound in Native PAGE
In native PAGE, the separation of proteins is based on a combination of their size and net charge. The pH of the running buffer plays a crucial role in determining the net charge of a protein. For proteins with a basic isoelectric point (pI), a running buffer with a pH above their pI is necessary to impart a net negative charge, allowing them to migrate towards the anode. With its alkaline buffering range (pH 8.3 - 9.7), this compound can maintain a stable, high pH throughout the electrophoretic run. This is particularly advantageous for the separation of basic proteins, which may not resolve well in more conventional, less alkaline buffer systems.
Advantages of Using this compound Buffer
The use of this compound buffer in native PAGE offers several potential benefits:
-
Improved Resolution of Basic Proteins: By maintaining a consistently high pH, this compound ensures that basic proteins carry a sufficient negative charge to migrate effectively through the gel matrix, leading to better separation and sharper bands.
-
Enhanced Protein Stability: As a "Good's" buffer, this compound is known for its low metal-binding capacity and minimal interaction with biological macromolecules, which can help to preserve the native conformation and activity of proteins during electrophoresis.
-
Versatility: While particularly suited for basic proteins, the alkaline pH range of this compound can also be beneficial for the separation of a wide variety of proteins and protein complexes.
Physicochemical Properties of this compound Buffer
| Property | Value |
| pKa (at 25°C) | 9.0 |
| Useful pH Range | 8.3 - 9.7 |
| Molecular Formula | C₇H₁₇NO₅S |
| Molecular Weight | 227.28 g/mol |
Comparison of Common Native PAGE Buffer Systems
| Buffer System | Typical pH | Key Advantages | Common Applications |
| Tris-Glycine | 8.3 - 8.8 | Well-established, good general-purpose buffer. | Separation of a wide range of acidic and neutral proteins. |
| This compound | 8.5 - 9.5 | Maintains a stable alkaline pH, ideal for basic proteins. | Analysis of basic proteins, protein complexes, and enzymes active at alkaline pH. |
| Bis-Tris | 6.5 - 7.5 | Near-neutral pH helps maintain protein stability. | Separation of proteins sensitive to high pH. |
Protocols for Native Polyacrylamide Gel Electrophoresis Using this compound Buffer
Note: The following protocols are based on the physicochemical properties of this compound and general principles of native PAGE. Optimization may be required for specific applications.
I. Preparation of Buffers and Reagents
A. 1 M this compound Stock Solution (pH 9.0)
| Component | Amount (for 1 L) |
| This compound | 227.28 g |
| Deionized Water | to 1 L |
Instructions:
-
Dissolve this compound in 800 mL of deionized water.
-
Adjust the pH to 9.0 with concentrated NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
B. 10X Native Running Buffer (pH 9.0)
| Component | Amount (for 1 L) |
| 1 M this compound Stock (pH 9.0) | 250 mL |
| Glycine | 144.1 g |
| Deionized Water | to 1 L |
Instructions:
-
Dissolve glycine in 700 mL of deionized water.
-
Add the this compound stock solution.
-
Adjust the final volume to 1 L with deionized water. The pH should be approximately 9.0. Do not adjust the pH.
-
Store at 4°C.
C. 2X Native Sample Buffer
| Component | Amount (for 10 mL) |
| 1 M this compound (pH 9.0) | 1.25 mL |
| Glycerol | 5 mL |
| 0.1% Bromophenol Blue | 0.5 mL |
| Deionized Water | 3.25 mL |
Instructions:
-
Combine all components and mix well.
-
Store at 4°C.
II. Gel Preparation
A. Separating Gel (10%)
| Component | Volume (for 10 mL) |
| 30% Acrylamide/Bis-acrylamide (37.5:1) | 3.33 mL |
| 1 M this compound (pH 9.0) | 3.75 mL |
| Deionized Water | 2.82 mL |
| 10% Ammonium Persulfate (APS) | 100 µL |
| TEMED | 10 µL |
B. Stacking Gel (4%)
| Component | Volume (for 5 mL) |
| 30% Acrylamide/Bis-acrylamide (37.5:1) | 0.67 mL |
| 1 M this compound (pH 9.0) | 1.25 mL |
| Deionized Water | 3.03 mL |
| 10% Ammonium Persulfate (APS) | 50 µL |
| TEMED | 5 µL |
III. Experimental Workflow
IV. Electrophoresis Protocol
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the separating gel solution, add APS and TEMED, and pour it between the glass plates, leaving space for the stacking gel.
-
Overlay with water or isopropanol and allow it to polymerize for 30-60 minutes.
-
Remove the overlay and prepare the stacking gel solution.
-
Pour the stacking gel on top of the separating gel and insert the comb.
-
Allow the stacking gel to polymerize for 30-45 minutes.
-
-
Sample Preparation:
-
Mix the protein sample with an equal volume of 2X Native Sample Buffer.
-
Do not heat the samples.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any insoluble material.
-
-
Electrophoresis:
-
Place the polymerized gel into the electrophoresis tank.
-
Fill the inner and outer chambers with 1X Native Running Buffer.
-
Carefully remove the comb and rinse the wells with running buffer.
-
Load the prepared samples into the wells.
-
Connect the electrophoresis unit to a power supply and run at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel. It is recommended to perform the run in a cold room or with a cooling system to prevent protein denaturation.
-
-
Visualization:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue R-250.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Image the gel for documentation and analysis.
-
V. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or poor protein migration | Protein has a pI higher than the buffer pH. | Ensure the pH of the this compound running buffer is sufficiently above the pI of the target protein. For extremely basic proteins, consider alternative non-denaturing techniques. |
| Incorrect buffer preparation. | Verify the pH and concentration of all buffer components. | |
| Blurred or smeared bands | High salt concentration in the sample. | Desalt the sample before adding the sample buffer. |
| Protein aggregation. | Prepare fresh samples and keep them on ice. Consider adding a non-ionic detergent (e.g., 0.1% Triton X-100) to the sample and running buffer. | |
| Excessive voltage/heat. | Reduce the running voltage and/or perform the electrophoresis in a cold environment. | |
| Distorted bands ("smiling") | Uneven heat distribution. | Run the gel at a lower voltage or use a cooling system. |
Application Notes and Protocols for AMPSO Buffer in Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of enzyme kinetics, the choice of buffer is paramount to obtaining accurate and reproducible results. The buffer system not only maintains a stable pH, crucial for enzyme activity and stability, but can also influence enzyme structure and function through ionic strength and specific ion effects. AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic buffer, one of the "Good's buffers," which are valued in biological research for their favorable properties.[1][2] With a pKa of approximately 9.0 at 25°C, this compound is an excellent choice for assays requiring a stable alkaline pH in the range of 8.3 to 9.7.[1][2] Its characteristics, such as high water solubility, minimal interaction with metal ions, and low absorbance in the UV-visible range, make it a versatile tool for studying a variety of enzyme systems, particularly those with alkaline pH optima like alkaline phosphatase.[1][3]
Properties of this compound Buffer
A summary of the key properties of this compound buffer is provided in the table below.
| Property | Value | Reference |
| pKa (25°C) | ~9.0 | [1][2] |
| Useful pH Range | 8.3 - 9.7 | [1][2][3] |
| Molecular Weight | 229.28 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | Highly soluble in water | [1] |
Experimental Protocols
Preparation of 1 M this compound Stock Solution
Materials:
-
This compound powder (MW = 229.28 g/mol )
-
High-purity deionized or distilled water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Concentrated sodium hydroxide (NaOH) solution (e.g., 5 M or 10 M) for pH adjustment
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required mass of this compound: To prepare 100 mL of a 1 M this compound stock solution, weigh out 22.93 g of this compound powder. Calculation: 1 mol/L * 0.1 L * 229.28 g/mol = 22.93 g
-
Dissolve the this compound powder: Add the weighed this compound powder to a beaker containing approximately 80% of the final desired volume of high-purity water (e.g., 80 mL for a 100 mL solution).
-
Stir to dissolve: Place the beaker on a stir plate and add a stir bar. Stir until the this compound powder is completely dissolved.
-
Transfer to a volumetric flask: Carefully transfer the dissolved this compound solution to a 100 mL volumetric flask.
-
Bring to final volume: Add high-purity water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mix thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. This is your 1 M this compound stock solution. The initial pH will be acidic.
Preparation of a 50 mM this compound Working Buffer at pH 9.0
Materials:
-
1 M this compound stock solution
-
High-purity deionized or distilled water
-
Calibrated pH meter and probe
-
Concentrated NaOH solution (e.g., 1 M or 5 M)
-
Graduated cylinders and beakers
-
Stir plate and stir bar
Procedure:
-
Dilute the stock solution: To prepare 100 mL of a 50 mM this compound working buffer, pipette 5 mL of the 1 M this compound stock solution into a beaker containing approximately 90 mL of high-purity water. Calculation: M1V1 = M2V2 -> (1 M)(V1) = (0.05 M)(100 mL) -> V1 = 5 mL
-
Monitor pH: Place the beaker on a stir plate with a stir bar and immerse a calibrated pH electrode into the solution.
-
Adjust pH: While stirring, slowly add small increments of the concentrated NaOH solution to the this compound solution. Monitor the pH reading continuously.
-
Titrate carefully: As the pH approaches 9.0, add the NaOH dropwise to avoid overshooting the target pH.
-
Final volume adjustment: Once the pH is stable at 9.0, transfer the solution to a 100 mL graduated cylinder or volumetric flask and add high-purity water to reach the final volume of 100 mL.
-
Storage: Store the buffer at 4°C. For long-term storage, sterile filtration is recommended.
Application: Alkaline Phosphatase Kinetics Assay
This compound buffer is particularly well-suited for assays of enzymes with alkaline pH optima, such as alkaline phosphatase (ALP). ALP catalyzes the hydrolysis of phosphate monoesters. A common chromogenic substrate for ALP is p-nitrophenyl phosphate (pNPP), which is hydrolyzed to the yellow product p-nitrophenol (pNP), easily quantifiable by spectrophotometry at 405 nm.
Illustrative Kinetic Data for Alkaline Phosphatase in this compound Buffer
The following table presents hypothetical kinetic data for an alkaline phosphatase enzyme in 50 mM this compound buffer, pH 9.0, at 25°C. This data is for illustrative purposes to demonstrate the application of this compound buffer in enzyme kinetics.
| Substrate (pNPP) Concentration (mM) | Initial Velocity (V₀) (µmol/min) |
| 0.1 | 0.50 |
| 0.2 | 0.83 |
| 0.5 | 1.43 |
| 1.0 | 2.00 |
| 2.0 | 2.50 |
| 5.0 | 2.86 |
From this data, kinetic parameters such as Kₘ and Vₘₐₓ can be determined using a Lineweaver-Burk plot or non-linear regression analysis. For this hypothetical dataset, the calculated kinetic parameters are:
| Kinetic Parameter | Value |
| Vₘₐₓ | 3.33 µmol/min |
| Kₘ | 0.50 mM |
Experimental Workflow and Signaling Pathways
Experimental Workflow for a Typical Spectrophotometric Enzyme Assay
The following diagram illustrates the general workflow for conducting an enzyme kinetics assay using a spectrophotometer with this compound buffer.
Caption: General workflow for a spectrophotometric enzyme kinetics assay.
Logical Relationship in Enzyme Kinetics
The following diagram illustrates the fundamental relationships between pH, buffer concentration, and enzyme activity. Optimal enzyme activity is achieved at a specific pH and is influenced by the buffering capacity, which is dependent on the buffer concentration.
Caption: Key factors influencing enzyme activity and stability.
Discussion and Conclusion
This compound is a reliable and effective buffer for a wide range of enzyme kinetics assays, especially for those enzymes that function optimally in alkaline conditions. Its desirable chemical properties ensure minimal interference with the enzymatic reaction, leading to more accurate kinetic data. The protocols provided herein offer a clear guide for the preparation and utilization of this compound buffer in a typical spectrophotometric enzyme assay. While the provided kinetic data for alkaline phosphatase is illustrative, it highlights the suitability of this compound for such studies. Researchers are encouraged to optimize the buffer concentration and pH for their specific enzyme and assay conditions to achieve the most reliable and reproducible results. The use of this compound buffer can contribute significantly to the robustness and accuracy of enzyme kinetic studies in both basic research and drug development.
References
Application of AMPSO in Capillary Electrophoresis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to AMPSO in Capillary Electrophoresis
This compound (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic buffering agent that offers significant advantages in capillary electrophoresis (CE), particularly in the separation of proteins and peptides. Its zwitterionic nature at a wide pH range provides good buffering capacity with low conductivity. This characteristic is crucial in CE as it minimizes the generation of Joule heat, even at high buffer concentrations, allowing for the application of higher voltages. This, in turn, leads to shorter analysis times and higher separation efficiencies.
The use of zwitterionic buffers like this compound can also play a critical role in minimizing the interaction of analytes, such as proteins, with the capillary wall. This reduction in adsorption leads to improved peak shapes, better resolution, and enhanced reproducibility of migrations.
Key Applications of this compound Buffers in CE
-
Protein and Peptide Separations: this compound is particularly effective in the capillary zone electrophoresis (CZE) of proteins and peptides. Its ability to maintain a stable pH while contributing minimally to the overall current allows for the fine-tuning of separation selectivity based on the charge-to-size ratio of the analytes. The use of high concentrations of zwitterionic buffers has been shown to significantly improve separation efficiency, achieving a high number of theoretical plates.
-
Minimizing Analyte-Wall Interactions: The inherent properties of this compound help in reducing the adsorption of proteins and other charged molecules onto the negatively charged surface of fused-silica capillaries. This leads to sharper peaks and more reliable quantitative analysis.
-
Potential in Chiral Separations: While less documented, the principles of using zwitterionic buffers can be extended to chiral separations, where they can be used as a background electrolyte in conjunction with chiral selectors to achieve enantiomeric resolution of pharmaceutical compounds.
Experimental Protocols
Protocol 1: General Protein Separation using an this compound-based Buffer in CZE
This protocol provides a starting point for the separation of standard proteins like lysozyme and α-chymotrypsinogen A.
Objective: To achieve high-resolution separation of proteins using a zwitterionic buffer system.
Materials:
-
Capillary Electrophoresis System with UV detector
-
Fused-silica capillary (e.g., 50 µm I.D., 375 µm O.D., effective length 50 cm)
-
This compound (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)
-
Potassium sulfate (K₂SO₄)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water (18 MΩ·cm)
-
Protein standards (e.g., lysozyme, α-chymotrypsinogen A) at a concentration of 0.1-1 mg/mL in water or buffer.
Procedure:
-
Buffer Preparation:
-
Prepare a 100 mM this compound solution in deionized water.
-
Adjust the pH to 7.0 using HCl or NaOH.
-
For a high ionic strength zwitterionic buffer, add potassium sulfate to a final concentration of 100 mM.
-
Filter the buffer through a 0.22 µm syringe filter before use.
-
-
Capillary Conditioning:
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the running buffer (this compound buffer) for 15 minutes.
-
Between runs, rinse with 0.1 M NaOH for 2 minutes, water for 2 minutes, and running buffer for 5 minutes to ensure reproducibility.
-
-
Sample Injection:
-
Introduce the protein sample into the capillary using hydrodynamic injection at a pressure of 0.5 psi for 5 seconds. The injection parameters may need to be optimized depending on the sample concentration and instrument.
-
-
Electrophoretic Separation:
-
Place the capillary ends into the buffer vials.
-
Apply a voltage of 20-30 kV (normal polarity, anode at the inlet).
-
Set the capillary temperature to 25°C.
-
Monitor the separation at a wavelength of 214 nm.
-
-
Data Analysis:
-
Record the electropherogram.
-
Determine the migration time, peak area, and number of theoretical plates for each protein.
-
Protocol 2: Peptide Separation using a Zwitterionic Additive
This protocol outlines a general method for separating closely related peptides by modifying the hydrophobic selectivity of the background electrolyte with a zwitterionic additive. While this protocol uses a different zwitterionic compound, the principles can be adapted for this compound.
Objective: To separate closely related peptides by incorporating hydrophobic selectivity into the CE method.
Materials:
-
Capillary Electrophoresis System with UV detector
-
Neutral, hydrophilic-coated capillary
-
Background electrolyte (BGE), e.g., 50 mM phosphate buffer, pH 7.0
-
Zwitterionic additive (e.g., N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, or explore this compound derivatives)
-
Organic modifier (e.g., acetonitrile, methanol)
-
Peptide standards
Procedure:
-
Buffer Preparation:
-
Prepare the primary BGE (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare a stock solution of the zwitterionic additive.
-
Create a series of running buffers by adding varying concentrations of the zwitterionic additive and organic modifier to the primary BGE to optimize selectivity.
-
-
Capillary Conditioning:
-
Condition the coated capillary according to the manufacturer's instructions. Typically, this involves rinsing with the running buffer.
-
-
Sample Injection:
-
Inject the peptide sample using hydrodynamic or electrokinetic injection.
-
-
Electrophoretic Separation:
-
Apply a constant voltage (e.g., 15-25 kV).
-
Maintain a constant temperature (e.g., 25°C).
-
Detect at an appropriate UV wavelength for peptides (e.g., 200 or 214 nm).
-
-
Method Optimization:
-
Vary the concentration of the zwitterionic additive and the type and concentration of the organic modifier to achieve the desired separation.
-
Data Presentation
The following tables summarize the expected influence of different buffer components on protein separation in CZE, based on published findings with zwitterionic buffers.
Table 1: Effect of Buffer Composition on Separation Efficiency of Standard Proteins
| Buffer Composition | Analyte | pH | Theoretical Plates (N) | Migration Time (min) |
| 100 mM this compound | Lysozyme | 7.0 | > 80,000 | < 25 |
| 100 mM this compound | α-Chymotrypsinogen A | 7.0 | > 90,000 | < 20 |
| 100 mM this compound + 100 mM K₂SO₄ | Lysozyme | 7.0 | > 100,000 | < 30 |
| 100 mM this compound + 100 mM K₂SO₄ | α-Chymotrypsinogen A | 7.0 | > 110,000 | < 25 |
| 100 mM K₂SO₄ | Lysozyme | 7.0 | ~ 50,000 | < 20 |
| 100 mM K₂SO₄ | α-Chymotrypsinogen A | 7.0 | ~ 60,000 | < 15 |
Note: The values presented are illustrative and based on typical performance improvements observed when using zwitterionic buffers in combination with salts.
Visualizations
Caption: Experimental Workflow for Protein Analysis using this compound Buffer in CE.
Caption: Principle of Separation in CZE with a Zwitterionic Buffer.
Application Notes and Protocols for the Preparation of 0.2M AMPSO Buffer Solution (pH 9.0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (AMPSO) is a zwitterionic biological buffer widely used in biochemical, molecular biology, and pharmaceutical research. Its pKa of 9.0 at 25°C makes it an excellent choice for maintaining a stable pH in alkaline conditions, which is often required for enzymatic assays, protein characterization, and electrophoretic systems.[1][2][3][4][5] this compound is particularly noted for its use in transfer buffers for Western blotting, where it facilitates the efficient transfer of strongly basic proteins.[6][7] This document provides a detailed protocol for the preparation of a 0.2M this compound buffer solution at a pH of 9.0.
Materials and Equipment
The following table summarizes the necessary reagents and equipment for the preparation of the this compound buffer solution.
| Reagent/Equipment | Specifications |
| This compound (free acid) | Molecular Weight: 227.28 g/mol [1] |
| Sodium Hydroxide (NaOH) | 10 M solution |
| Deionized Water (DI H₂O) | High purity, sterile |
| pH meter | Calibrated |
| Magnetic stirrer and stir bar | |
| Graduated cylinders | |
| Beakers | |
| Volumetric flask (1 L) | |
| Sterile storage bottles |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing 1 liter of 0.2M this compound buffer solution at pH 9.0.
Calculation of Reagents
To prepare a 0.2M this compound solution, the required mass of this compound (free acid) is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.2 mol/L x 1 L x 227.28 g/mol = 45.456 g
Buffer Preparation Procedure
-
Weighing the this compound: Accurately weigh 45.456 g of this compound (free acid) using an analytical balance.
-
Dissolving the this compound: Transfer the weighed this compound to a 1 L beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and put it on a magnetic stirrer. Stir the solution until the this compound is completely dissolved. This compound is soluble in water.[2][8][9]
-
pH Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the this compound solution.
-
Slowly add 10 M sodium hydroxide (NaOH) solution dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches exactly 9.0. Since the target pH is equal to the pKa of this compound, the buffer will have its maximum buffering capacity.
-
-
Final Volume Adjustment: Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.
-
Sterilization and Storage: For applications requiring sterile conditions, the buffer solution can be sterilized by filtration through a 0.22 µm filter. Store the prepared buffer in a sterile, tightly sealed bottle at room temperature or refrigerated (2-8°C) for long-term stability.[6][10] Commercially available this compound buffer solutions have a shelf life of up to 2 years.[6][7]
Buffer Preparation Workflow
Caption: Workflow for preparing 0.2M this compound buffer at pH 9.0.
Quantitative Data Summary
The following table provides a summary of the key quantitative data for the preparation of the this compound buffer.
| Parameter | Value | Unit |
| Buffer Concentration | 0.2 | M |
| Target pH | 9.0 | |
| This compound (free acid) Molecular Weight | 227.28 | g/mol |
| Mass of this compound for 1 L | 45.456 | g |
| pKa of this compound (25°C) | 9.0 | |
| Useful pH Range of this compound | 8.3 - 9.7 |
Conclusion
This protocol provides a reliable and reproducible method for the preparation of a 0.2M this compound buffer solution at pH 9.0. Adherence to these guidelines will ensure the quality and consistency of the buffer, which is critical for achieving accurate and valid results in various research and development applications. The provided workflow diagram and quantitative data table offer a quick and easy reference for laboratory personnel.
References
- 1. byjus.com [byjus.com]
- 2. You are being redirected... [bio-world.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. This compound 102029-60-7 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Solubility table - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Utilizing AMPSO Buffer in 2D Gel Electrophoresis for Enhanced Resolution of Basic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional gel electrophoresis (2D-PAGE) is a powerful technique for the separation and analysis of complex protein mixtures from biological samples. The first dimension, isoelectric focusing (IEF), separates proteins based on their isoelectric point (pI), while the second dimension, SDS-polyacrylamide gel electrophoresis (SDS-PAGE), separates them based on their molecular weight. The composition of the buffer system used during IEF is critical for achieving optimal protein solubilization, entry into the gel, and sharp focusing.
While traditional 2D-PAGE protocols have relied on a combination of urea, thiourea, non-ionic or zwitterionic detergents (e.g., CHAPS), reducing agents (e.g., DTT), and carrier ampholytes, the separation of strongly basic proteins can be challenging. In the basic pH range of the IEF gradient, these proteins have a tendency to precipitate, leading to streaking and poor resolution.
This application note explores the potential use of 3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (AMPSO), a zwitterionic buffer, in 2D gel electrophoresis protocols to improve the separation of basic proteins. With a pKa of 9.0 (at 25°C), this compound is an effective buffer in the alkaline pH range, offering the potential to enhance the buffering capacity at the basic end of the immobilized pH gradient (IPG) strip, thereby improving the solubility and focusing of basic proteins.
Physicochemical Properties of this compound
This compound is a zwitterionic sulfonic acid buffer that possesses several properties making it a candidate for inclusion in 2D-PAGE protocols:
-
Zwitterionic Nature: Like many components used in IEF, this compound has both a positive and a negative charge, resulting in a net neutral charge at its isoelectric point. This property is crucial for maintaining a stable pH gradient in an electric field.
-
Alkaline Buffering Range: With a pKa of 9.0, this compound provides strong buffering capacity between pH 8.1 and 10.1. This is particularly advantageous for stabilizing the pH at the basic end of IPG strips, a region where pH instability can lead to protein precipitation.
-
High Water Solubility: this compound is highly soluble in water, ensuring it can be incorporated into rehydration buffers at effective concentrations without precipitation.
-
Low Metal Ion Binding: this compound exhibits negligible binding to most metal ions, which can be beneficial for maintaining the native charge of metalloproteins.
Data Presentation: Buffer Composition
The following tables summarize the composition of a standard rehydration buffer and a proposed rehydration buffer incorporating this compound for enhanced separation of basic proteins.
Table 1: Standard Rehydration Buffer Composition
| Component | Concentration | Purpose |
| Urea | 7 M | Denaturant, increases protein solubility |
| Thiourea | 2 M | Enhances solubilization of hydrophobic proteins |
| CHAPS | 4% (w/v) | Zwitterionic detergent for protein solubilization |
| Dithiothreitol (DTT) | 50-100 mM | Reducing agent, breaks disulfide bonds |
| Carrier Ampholytes | 0.5-2% (v/v) | Create and stabilize the pH gradient |
| Bromophenol Blue | 0.002% (w/v) | Tracking dye |
Table 2: Proposed this compound-Containing Rehydration Buffer for Basic Proteins
| Component | Concentration | Purpose |
| Urea | 7 M | Denaturant, increases protein solubility |
| Thiourea | 2 M | Enhances solubilization of hydrophobic proteins |
| CHAPS | 4% (w/v) | Zwitterionic detergent for protein solubilization |
| Dithiothreitol (DTT) | 50-100 mM | Reducing agent, breaks disulfide bonds |
| This compound | 50 mM | Alkaline buffer to enhance basic protein solubility and focusing |
| Carrier Ampholytes | 0.5-2% (v/v) | Create and stabilize the pH gradient |
| Bromophenol Blue | 0.002% (w/v) | Tracking dye |
Experimental Protocols
This section provides a detailed, albeit theoretical, protocol for performing the first-dimension isoelectric focusing using the proposed this compound-containing rehydration buffer. This protocol is based on standard 2D-PAGE procedures and has been adapted to include this compound.
Protocol 1: Sample Preparation and Rehydration of IPG Strips with this compound Buffer
-
Sample Solubilization:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford assay after protein precipitation to remove interfering substances).
-
Precipitate the desired amount of protein (typically 50-150 µg for analytical gels) using a method like TCA/acetone precipitation to remove salts and other interfering compounds.
-
Carefully remove the supernatant and air-dry the protein pellet.
-
-
Rehydration Buffer Preparation:
-
Prepare the this compound-containing rehydration buffer as detailed in Table 2. Warm the solution slightly (around 30°C) to ensure all components are fully dissolved.
-
Centrifuge the rehydration buffer at 10,000 x g for 5 minutes to pellet any insoluble material.
-
-
Protein Resuspension and IPG Strip Rehydration:
-
Resuspend the dried protein pellet directly in the appropriate volume of the this compound-containing rehydration buffer. The volume will depend on the length of the IPG strip (e.g., 125 µL for a 7 cm strip, 250 µL for a 13 cm strip).
-
Vortex the sample gently for several minutes to aid in solubilization.
-
Pipette the protein-rehydration buffer mixture into the channels of an IPG strip rehydration tray.
-
Carefully place the IPG strip (gel side down) into the channel, ensuring there are no air bubbles trapped underneath.
-
Overlay the strip with mineral oil to prevent evaporation.
-
Allow the strip to rehydrate for at least 12 hours at room temperature.
-
Protocol 2: First-Dimension Isoelectric Focusing (IEF)
-
IEF Setup:
-
After rehydration, carefully remove the IPG strip from the rehydration tray and place it into the focusing tray of the IEF cell.
-
Ensure the acidic (+) end of the strip is oriented towards the anode and the basic (-) end is towards the cathode.
-
Place electrode wicks moistened with deionized water between the electrodes and the ends of the IPG strip.
-
Overlay the strip with fresh mineral oil.
-
-
IEF Program:
-
The following is a sample IEF program. Optimal conditions may need to be determined empirically.
-
Step 1: 250 V (linear ramp) for 30 minutes
-
Step 2: 4000 V (linear ramp) for 2 hours
-
Step 3: 4000 V (rapid ramp) for a total of 20,000-60,000 V-hours (depending on sample complexity and protein load)
-
Step 4: 500 V (rapid ramp) - Hold
-
-
-
Post-IEF Strip Storage:
-
After IEF is complete, the strips can be immediately processed for the second dimension or stored at -80°C for later use.
-
Protocol 3: Second-Dimension SDS-PAGE
-
IPG Strip Equilibration:
-
Equilibrate the focused IPG strip in an equilibration buffer containing SDS, glycerol, and DTT for 15 minutes with gentle agitation. This step reduces disulfide bonds and coats the proteins with SDS.
-
A common equilibration buffer is 6 M urea, 2% (w/v) SDS, 20% (v/v) glycerol, 50 mM Tris-HCl (pH 8.8), and 1% (w/v) DTT.
-
Perform a second equilibration step for 15 minutes in the same buffer, but replace DTT with 2.5% (w/v) iodoacetamide. This step alkylates the reduced sulfhydryl groups, preventing them from re-oxidizing.
-
-
Placing the IPG Strip on the Second-Dimension Gel:
-
Rinse the equilibrated IPG strip briefly in SDS-PAGE running buffer.
-
Place the IPG strip onto the top of a pre-cast or self-cast SDS-PAGE gel.
-
Seal the strip in place with a small amount of molten agarose solution (0.5% w/v in running buffer with bromophenol blue).
-
-
Electrophoresis:
-
Perform the second-dimension electrophoresis at a constant voltage or current until the bromophenol blue tracking dye reaches the bottom of the gel.
-
Visualization and Logical Relationships
The following diagrams illustrate the theoretical workflow and the logical basis for using this compound in 2D gel electrophoresis.
Caption: Workflow for 2D Gel Electrophoresis Incorporating this compound Buffer.
Application Notes and Protocols for Ampso Buffer in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of 3-([1,1-Dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (Ampso) buffer in kinase assays. This compound is a zwitterionic buffer that is particularly well-suited for assays requiring a stable alkaline pH environment.
Key Properties of this compound Buffer
This compound is a "Good's" buffer, valued in biological research for its minimal interaction with biological molecules and its stability. Its key characteristics are summarized below.
| Property | Value | Reference |
| pKa at 25°C | 9.0 | [1][2] |
| Useful pH Range | 8.3 - 9.7 | [1][2] |
| Molecular Weight | 227.28 g/mol |
Protocol 1: Preparation of 1 M this compound Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound buffer, which can be diluted to the desired final concentration for your kinase assay.
Materials:
-
This compound (free acid) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sodium hydroxide (NaOH), 10 M solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Beaker
Procedure:
-
Weighing the this compound Powder:
-
To prepare 100 mL of a 1 M this compound stock solution, weigh out 22.73 g of this compound powder.
-
For 1 L of stock solution, use 227.28 g of this compound.
-
-
Dissolving the this compound:
-
Add approximately 80% of the final desired volume of high-purity water to a beaker (e.g., 80 mL for a 100 mL solution).
-
Place the beaker on a stir plate and add a stir bar.
-
Slowly add the weighed this compound powder to the water while stirring. Continue stirring until the powder is completely dissolved.
-
-
Adjusting the pH:
-
Place the calibrated pH meter electrode into the this compound solution.
-
Slowly add 10 M NaOH dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the desired pH is reached. For a general stock solution, a pH of 9.0 is recommended.
-
-
Final Volume Adjustment:
-
Carefully transfer the pH-adjusted this compound solution to a volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.
-
Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.
-
-
Storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the 1 M this compound stock solution at 4°C. For long-term storage, sterile filtration is recommended.
-
Diagram: Workflow for Preparing this compound Buffer
Caption: Step-by-step workflow for preparing this compound buffer stock solution.
Protocol 2: Generic Serine/Threonine Kinase Assay Using this compound Buffer
This protocol provides a general framework for a serine/threonine kinase assay utilizing this compound buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined for each specific enzyme and substrate pair.
Materials:
-
1 M this compound stock solution, pH 9.0
-
Kinase of interest
-
Peptide or protein substrate
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
[γ-³²P]ATP (for radiometric detection) or appropriate reagents for non-radiometric detection methods
-
96-well microplate
-
Incubator
-
Detection system (e.g., scintillation counter, luminometer, or fluorescence plate reader)
1. Preparation of Kinase Assay Buffer (1X):
| Component | Stock Concentration | Final Concentration | Volume for 1 mL |
| This compound, pH 9.0 | 1 M | 50 mM | 50 µL |
| MgCl₂ | 1 M | 10 mM | 10 µL |
| BSA | 10 mg/mL | 0.1 mg/mL | 10 µL |
| DTT | 1 M | 1 mM | 1 µL |
| High-purity water | - | - | 929 µL |
Note: The final pH of the 1X Kinase Assay Buffer should be verified and adjusted if necessary.
2. Kinase Reaction Setup (per well of a 96-well plate):
-
Prepare a master mix containing the Kinase Assay Buffer, kinase, and substrate. The volume of each component will depend on the desired final concentrations.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP for radiometric assays).
-
A typical final reaction volume is 25-50 µL.
Example Reaction Mixture (25 µL total volume):
| Component | Volume | Final Concentration |
| 2X Kinase Assay Buffer (100 mM this compound, 20 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT) | 12.5 µL | 1X |
| Kinase solution | X µL | Varies |
| Substrate solution | Y µL | Varies |
| ATP solution (containing [γ-³²P]ATP if applicable) | Z µL | Varies (typically 10-100 µM) |
| High-purity water | to 25 µL | - |
3. Incubation:
-
Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
4. Termination of the Reaction:
-
Stop the reaction by adding an equal volume of a stop solution. The composition of the stop solution depends on the detection method. For radiometric assays, a common stop solution is 75 mM phosphoric acid. For non-radiometric assays, it may contain a chelating agent like EDTA to sequester Mg²⁺ ions.
5. Detection:
-
Radiometric Assay: Spot a portion of the terminated reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P is then quantified using a scintillation counter.
-
Non-Radiometric Assays: Follow the manufacturer's instructions for the specific detection kit being used (e.g., ADP-Glo™, HTRF®, or AlphaScreen®). These assays typically measure the amount of ADP produced or the amount of phosphorylated substrate.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Pathway
The EGFR signaling pathway is a crucial cascade that regulates cell growth, survival, proliferation, and differentiation. Dysregulation of this pathway is frequently implicated in cancer. The pathway involves a series of protein kinases, making it a relevant example for kinase assay applications.
Caption: Simplified diagram of the EGFR signaling cascade.
References
Troubleshooting & Optimization
Troubleshooting Ampso buffer precipitation in cold storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the precipitation of Ampso (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) buffer during cold storage.
Troubleshooting Guide: this compound Precipitation in Cold Storage
Question: My this compound buffer precipitated after being stored in the cold (e.g., at 4°C). What should I do?
Answer:
Precipitation of this compound buffer upon cooling is a common issue, often related to concentration, pH, and the presence of other solutes. Here is a step-by-step guide to address this problem.
Experimental Protocol: Resolubilizing Precipitated this compound Buffer
-
Gentle Warming: Before use, slowly warm the buffer solution to room temperature or slightly above (e.g., 37°C) in a water bath.
-
Agitation: Gently swirl or stir the solution as it warms to aid in the redissolution of the precipitate. Avoid vigorous shaking, which can introduce unwanted dissolved gases like CO2 and potentially alter the pH.
-
Visual Inspection: Visually confirm that all precipitate has completely redissolved before proceeding.
-
pH Verification: After the buffer has returned to its intended working temperature, re-verify the pH with a calibrated pH meter. The pH of amine-based buffers like this compound is temperature-dependent.
-
Filtration (Optional but Recommended): If any particulate matter remains after warming and agitation, filter the buffer through a 0.22 µm or 0.45 µm filter to remove any insoluble material before use.
dot
Caption: Troubleshooting workflow for resolubilizing precipitated this compound buffer.
Frequently Asked Questions (FAQs)
Why did my this compound buffer precipitate when I put it in the cold?
Several factors can contribute to the precipitation of this compound buffer at low temperatures:
-
Temperature-Dependent Solubility: Like many chemical compounds, the solubility of this compound in water decreases as the temperature drops. If the buffer concentration is near its solubility limit at room temperature, it can become supersaturated and precipitate when cooled.
-
High Concentration: Higher concentrations of this compound are more likely to precipitate in the cold.
-
pH Effects: The pH of the buffer can influence the protonation state of the this compound molecule, which in turn can affect its solubility. While specific data for this compound is limited, for many buffers, the solubility of the different ionic species can vary.
-
"Salting Out" Effect: The presence of other salts in your buffer solution can reduce the solubility of this compound, leading to precipitation, an effect known as "salting out".
dot
Caption: Key factors contributing to this compound buffer precipitation.
How can I prevent this compound buffer from precipitating in cold storage?
-
Store at Room Temperature: For many buffer solutions, storage at a controlled room temperature is recommended to avoid precipitation.
-
Prepare Lower Concentrations: If cold storage is necessary, consider preparing a more dilute stock solution and then making the final working concentration just before use.
-
Prepare Fresh: The most reliable method to avoid precipitation is to prepare the buffer fresh on the day of the experiment.
-
Adjust pH at the Correct Temperature: Since the pKa of this compound is temperature-dependent, it is advisable to adjust the final pH of the buffer at the temperature at which it will be used.
What is the effect of temperature on the pKa and pH of this compound buffer?
Amine-based buffers, including this compound, typically exhibit a significant change in pKa with temperature. The pKa of this compound decreases as the temperature increases. This relationship is described by the d(pKa)/dT value.
| Parameter | Value | Temperature (°C) |
| pKa | 9.0 | 25 |
| d(pKa)/dT | -0.008 | 25 |
| Useful pH Range | 8.3 - 9.7 | 25 |
Data sourced from references.
This temperature dependence means that a buffer prepared to pH 9.0 at 25°C will have a higher pH when cooled to 4°C.
Is it acceptable to use this compound buffer that has been warmed to redissolve a precipitate?
Generally, yes. If the buffer is gently warmed and the precipitate fully redissolves, it should be usable. However, it is crucial to verify the pH at the working temperature before use, as temperature fluctuations can alter the pH. If the buffer appears cloudy or contains particulates after warming, it should be filtered or discarded.
Can I autoclave my this compound buffer solution?
While autoclaving is a common sterilization method, it is not always recommended for buffer solutions. The high temperatures during autoclaving can potentially degrade the buffer components and will certainly cause a significant, often irreversible, change in the pH of an amine-based buffer like this compound. If sterility is required, filter sterilization through a 0.22 µm filter is the preferred method.
Experimental Protocol: Preparation of this compound Buffer (0.2 M, pH 9.0 at 25°C)
This protocol outlines the steps for preparing a 0.2 M this compound buffer solution.
Materials:
-
This compound (free acid)
-
High-purity water (e.g., deionized, distilled)
-
5 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and probe
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Weigh this compound: For 1 liter of 0.2 M buffer, weigh out the appropriate amount of this compound free acid.
-
Dissolve in Water: Add the weighed this compound to approximately 800 mL of high-purity water in a beaker with a stir bar. Stir until the this compound is completely dissolved.
-
Adjust pH: Place the beaker on a stir plate and immerse the pH probe in the solution. Slowly add the 5 M NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 9.0.
-
Bring to Final Volume: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder. Add high-purity water to bring the final volume to 1 liter.
-
Mix Thoroughly: Transfer the final solution to a clean, labeled storage bottle and mix thoroughly.
-
Storage: Store the buffer at a controlled room temperature unless your experimental conditions specifically require cold storage and you have validated that your buffer concentration remains soluble at that temperature. If storing cold, be prepared to follow the resolubilization protocol above.
How to resolve high background in Western blots using Ampso
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blotting experiments, with a specific focus on addressing high background.
Troubleshooting Guide: Resolving High Background
High background in Western blotting can obscure target protein bands and complicate data interpretation. This guide provides a systematic approach to identifying and resolving the root causes of high background, with a special section on the potential use of AMPSO as an alternative buffer system.
Common Causes and Solutions for High Background
High background can manifest as a general haze across the membrane or as discrete, non-specific bands. The following table summarizes common causes and recommended solutions.
| Cause | Recommended Solution(s) |
| Insufficient Blocking | - Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).- Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).- Ensure the blocking buffer is fresh and well-dissolved.- Consider using a different blocking agent (e.g., switch from milk to BSA, or vice versa), especially when detecting phosphorylated proteins (use BSA to avoid cross-reactivity with casein in milk).[1] |
| Inadequate Washing | - Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each).- Increase the volume of wash buffer to ensure the membrane is fully submerged and agitated.- Ensure the wash buffer contains a detergent like Tween 20 (typically 0.05% - 0.1% in TBS-T or PBS-T). |
| Antibody Concentration Too High | - Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.- Perform a dot blot to quickly optimize antibody dilutions. |
| Non-Specific Antibody Binding | - Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary antibody.- Use pre-adsorbed secondary antibodies to reduce cross-reactivity.- Ensure the secondary antibody is appropriate for the species of the primary antibody. |
| Membrane Issues | - Ensure the membrane does not dry out at any stage of the experiment.- Consider switching membrane types. Nitrocellulose membranes may sometimes yield lower background than PVDF membranes. |
| Contaminated Buffers or Reagents | - Prepare fresh buffers for each experiment.- Ensure all reagents are within their expiration dates and stored correctly. |
| Overexposure | - Reduce the exposure time when imaging the blot, especially when using sensitive chemiluminescent substrates. |
Leveraging this compound to Reduce High Background
While less common than TBS-T or PBS-T, 3-(N,N-Dimethyl-2-hydroxyethylamino)-2-hydroxypropanesulfonic acid (this compound) is a zwitterionic buffer with properties that may be beneficial for reducing non-specific binding and high background in Western blotting.[2][3][4] this compound has a pKa of 9.0 (at 25°C) and a useful pH buffering range of 8.3-9.7.[2][5] Its zwitterionic nature can help to minimize protein-protein and protein-membrane interactions that contribute to background noise.[3][4]
When to Consider Using this compound:
-
When traditional buffers (TBS-T, PBS-T) consistently result in high background.
-
When detecting strongly basic proteins, as alkaline buffers like this compound can improve their transfer from the gel to the membrane.[6][7]
-
As part of an optimization strategy to improve the signal-to-noise ratio.
Proposed Protocol for Using this compound Buffer in Western Blotting:
The following is a suggested starting protocol for incorporating this compound into your Western blot workflow. Note: As this is not a standard protocol, optimization of this compound concentration and pH will be necessary.
| Step | Proposed this compound-Based Buffer |
| Transfer Buffer | 50 mM this compound, 20% Methanol, pH 9.0 |
| Blocking Buffer | 50 mM this compound, 0.1% Tween 20, 5% Non-fat Dry Milk or BSA, pH 9.0 |
| Wash Buffer | 50 mM this compound, 0.1% Tween 20, pH 9.0 |
| Antibody Diluent | 50 mM this compound, 0.1% Tween 20, 1% BSA, pH 9.0 |
Frequently Asked Questions (FAQs)
Q1: What is high background in Western blotting?
A1: High background refers to the unwanted signal generated across the Western blot membrane that is not specific to the target protein. This can manifest as a dark, uniform haze, speckles, or non-specific bands, and it reduces the signal-to-noise ratio, making it difficult to detect and quantify the protein of interest.
Q2: Can the type of membrane I use affect the background?
A2: Yes. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity, which can sometimes lead to higher background compared to nitrocellulose membranes. If you consistently experience high background with PVDF, switching to a nitrocellulose membrane may help.
Q3: How do I optimize my primary and secondary antibody concentrations?
A3: The best method for optimizing antibody concentrations is to perform a titration. This involves testing a range of dilutions for both your primary and secondary antibodies to find the concentration that gives the strongest signal for your target protein with the lowest background. A dot blot is a quick way to screen a wide range of dilutions without running a full Western blot.
Q4: Why is it important to not let the membrane dry out?
A4: Allowing the membrane to dry out can cause irreversible and non-specific binding of antibodies, leading to high background. It is crucial to keep the membrane moist in buffer at all stages of the blocking, incubation, and washing process.
Q5: Can my blocking buffer be the cause of high background?
A5: Yes. Insufficient blocking is a primary cause of high background. Ensure you are using a sufficient concentration of your blocking agent (e.g., 3-5% BSA or non-fat dry milk) and blocking for an adequate amount of time (at least 1 hour at room temperature or overnight at 4°C). Also, be aware that for detecting phosphorylated proteins, using milk as a blocker can cause high background due to the presence of the phosphoprotein casein. In such cases, BSA is the preferred blocking agent.[1]
Q6: What is this compound and how might it help with high background?
A6: this compound is a zwitterionic biological buffer. Its chemical nature helps to minimize non-specific binding of proteins to the membrane.[2][3][4] Using this compound in your washing and antibody dilution buffers may help to reduce background noise and improve the clarity of your Western blot.
Q7: Is this compound compatible with common detection systems like HRP and AP?
A7: The compatibility of this compound with horseradish peroxidase (HRP) and alkaline phosphatase (AP) is not extensively documented in the context of Western blotting. The alkaline pH of this compound buffers should be compatible with AP-conjugated secondary antibodies. The effect of this compound on HRP kinetics is less clear and may require empirical testing.[8][9][10][11][12] It is recommended to perform a control experiment to ensure the buffer does not interfere with enzyme activity.
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general workflow for performing a Western blot.
1. Sample Preparation and Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.[13][14][15][16]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
2. SDS-PAGE:
-
Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer:
-
Equilibrate the gel and a PVDF or nitrocellulose membrane in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer using a wet or semi-dry transfer system.
4. Blocking:
-
After transfer, block the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for at least 1 hour at room temperature with gentle agitation.
5. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in antibody dilution buffer overnight at 4°C with gentle agitation.
6. Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T) to remove unbound primary antibody.
7. Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP- or AP-conjugated secondary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature with gentle agitation.
8. Final Washes:
-
Wash the membrane three times for 10 minutes each with wash buffer.
9. Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
Visualizations
Logical Workflow for Troubleshooting High Background
References
- 1. youtube.com [youtube.com]
- 2. This compound - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. Effect of zwitterionic surfactants on the separation of proteins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. This compound = 99 titration 68399-79-1 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. buffersandreagents.com [buffersandreagents.com]
- 8. Catalytic and Inhibitory Kinetic Behavior of Horseradish Peroxidase on the Electrode Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. nsjbio.com [nsjbio.com]
- 15. Western Blot Sample Preparation Protocol [novusbio.com]
- 16. Sample preparation for western blot | Abcam [abcam.com]
Technical Support Center: Troubleshooting AMPSO Buffer Interference with the Bradford Protein Assay
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the Bradford protein assay when using AMPSO buffer. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you obtain accurate protein concentration measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and why might it interfere with the Bradford protein assay?
This compound (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer commonly used in various biochemical and molecular biology applications. It has a pKa of 9.0, making it effective in the pH range of 8.3-9.7.
The Bradford protein assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins under acidic conditions. The dye exists in three forms: cationic (red), neutral (green), and anionic (blue).[1] In the acidic environment of the Bradford reagent, the dye is predominantly in its red, cationic form. When proteins are present, they stabilize the blue, anionic form of the dye, leading to a color change that is proportional to the protein concentration.
This compound buffer can interfere with this assay primarily due to its high buffering capacity at an alkaline pH. If a significant concentration of this compound is introduced into the acidic Bradford reagent, it can raise the pH of the assay solution. This shift in pH can disrupt the equilibrium of the Coomassie dye, leading to inaccurate absorbance readings and an underestimation or overestimation of the protein concentration.
Q2: How can I determine if my this compound buffer is interfering with my Bradford assay?
A simple way to test for interference is to run two parallel standard curves:
-
Standard Curve 1 (Control): Prepare your protein standards (e.g., Bovine Serum Albumin - BSA) in a compatible buffer, such as phosphate-buffered saline (PBS) or deionized water.
-
Standard Curve 2 (Test): Prepare an identical set of protein standards in your this compound-containing buffer.
If the slope of the standard curve prepared with this compound buffer is significantly different from the control curve, it indicates that the buffer is interfering with the assay.
Q3: What are my options if I confirm that this compound buffer is interfering with my assay?
You have several options to mitigate the interference:
-
Dilute the Sample: If your protein sample is concentrated enough, you can dilute it in a compatible buffer to reduce the final concentration of this compound in the assay.
-
Remove the this compound Buffer: You can use methods like protein precipitation or a desalting spin column to remove the this compound buffer from your sample before performing the assay.
-
Use an Alternative Protein Assay: Assays like the Bicinchoninic Acid (BCA) assay are often less susceptible to interference from a wider range of buffer components.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot issues when using the Bradford assay with samples in this compound buffer.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for Bradford assay interference.
Data Presentation
The following table summarizes the compatibility of common lab reagents with the Bradford and BCA protein assays.
| Substance | Bradford Assay Compatibility | BCA Assay Compatibility | Notes |
| This compound Buffer | Likely Interfering | Generally Compatible | High pH of this compound can interfere with the acidic Bradford reagent. |
| Reducing Agents (DTT, β-ME) | Compatible | Interfering | Reducing agents interfere with the copper reduction step in the BCA assay. |
| Detergents (SDS, Triton X-100) | Interfering at high concentrations | Compatible up to certain concentrations | Detergents can be removed or samples diluted to minimize interference. |
| Chelating Agents (EDTA) | Compatible | Interfering | EDTA chelates the copper ions essential for the BCA assay. |
| Salts (NaCl, KCl) | Generally Compatible | Generally Compatible | High salt concentrations can sometimes affect both assays. |
Experimental Protocols
Protocol 1: Buffer Interference Test for Bradford Assay
Objective: To determine if this compound buffer interferes with the Bradford protein assay.
Materials:
-
Bovine Serum Albumin (BSA) standard (2 mg/mL)
-
Bradford reagent
-
This compound buffer (at the same concentration as your samples)
-
Phosphate-Buffered Saline (PBS) or deionized water
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare BSA Standards in PBS (Control):
-
Prepare a series of BSA standards ranging from 0.1 to 1.0 mg/mL in PBS.
-
-
Prepare BSA Standards in this compound Buffer (Test):
-
Prepare an identical series of BSA standards in your this compound buffer.
-
-
Perform the Bradford Assay:
-
For each standard, mix a small volume (e.g., 10 µL) with the Bradford reagent (e.g., 200 µL in a microplate well).
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm.
-
-
Analyze the Data:
-
Plot two standard curves: Absorbance vs. Protein Concentration for both the PBS and this compound series.
-
Compare the slopes of the two linear regression lines. A significant difference indicates interference.
-
Protocol 2: Protein Precipitation with Trichloroacetic Acid (TCA)
Objective: To remove this compound buffer and other interfering substances from a protein sample.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Acetone, ice-cold
-
Microcentrifuge
-
Resuspension buffer (compatible with downstream applications)
Procedure:
-
To your protein sample, add an equal volume of 20% TCA.[2]
-
Incubate on ice for 30 minutes.[2]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant.
-
Wash the pellet by adding 200 µL of ice-cold acetone and centrifuging again for 5 minutes.
-
Repeat the acetone wash.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone.
-
Resuspend the protein pellet in a buffer compatible with the Bradford assay (e.g., PBS).
Protocol 3: Desalting with a Spin Column
Objective: To exchange the this compound buffer with a compatible buffer.
Materials:
-
Commercially available desalting spin column
-
Compatible buffer (e.g., PBS)
-
Microcentrifuge
Procedure:
-
Equilibrate the spin column with a compatible buffer according to the manufacturer's instructions. This typically involves adding the new buffer and centrifuging to remove the storage buffer.
-
Repeat the equilibration step 2-3 times.
-
Add your protein sample to the center of the resin bed.
-
Centrifuge the column to collect the desalted protein sample in a clean collection tube.[3][4][5]
Protocol 4: Bicinchoninic Acid (BCA) Protein Assay
Objective: To quantify protein using an alternative method that is less susceptible to interference from this compound buffer.
Materials:
-
BCA Reagent A and Reagent B
-
BSA standard (2 mg/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare BCA Working Reagent: Mix 50 parts of Reagent A with 1 part of Reagent B.
-
Prepare BSA Standards: Prepare a series of BSA standards in the same buffer as your samples.
-
Assay:
-
Add a small volume of each standard and your unknown samples to separate wells in a microplate (e.g., 25 µL).
-
Add the BCA working reagent to each well (e.g., 200 µL).
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
-
Measure Absorbance: Measure the absorbance at 562 nm.
-
Calculate Concentration: Generate a standard curve and determine the concentration of your unknown samples.[6][7][8]
Signaling Pathways and Workflows
Bradford Assay Mechanism
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 5. profoldin.com [profoldin.com]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Optimizing AMPSO Buffer for Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer in their enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for this compound buffer?
This compound is a zwitterionic buffer effective in the alkaline pH range. Its pKa at 25°C is approximately 9.0, making it most suitable for maintaining a stable pH between 8.3 and 9.7.
Q2: What are the typical working concentrations for this compound buffer in enzyme assays?
While the optimal concentration is enzyme-dependent, a general starting point for this compound and similar buffers in enzyme assays is between 25 mM and 100 mM. It is crucial to empirically determine the optimal concentration for your specific enzyme and assay conditions. High buffer concentrations can sometimes inhibit enzyme activity.[1]
Q3: Can this compound buffer interfere with my enzyme assay?
Like any buffer, this compound has the potential to interact with assay components. Buffer molecules may interact with enzymes and thereby affect their activity.[2] It is essential to run appropriate controls to ensure that the buffer itself is not interfering with the reaction or the detection method.
Q4: How does temperature affect the pH of this compound buffer?
The pKa of this compound, like most amine-based buffers, is sensitive to temperature changes. The pH of your this compound buffer solution should be adjusted at the temperature at which you will be performing the enzyme assay.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound buffer concentration for an enzyme assay.
Problem: Low or no enzyme activity.
-
Is the pH of your this compound buffer within the optimal range for your enzyme?
-
Answer: Verify the pH of your final assay solution. The optimal pH for many enzymes is narrow.[3] Even moderate pH changes can modify enzyme activity if they affect the protonation of critical groups of the enzyme or the substrate.[2] Use a calibrated pH meter to confirm the pH is at the desired value at the experimental temperature.
-
-
Is the this compound buffer concentration too high or too low?
-
Answer: An incorrect buffer concentration can lead to suboptimal enzyme activity. Very low concentrations may not provide sufficient buffering capacity, leading to pH shifts during the reaction. Conversely, high concentrations of buffer salts can inhibit enzyme activity through mechanisms like changes in ionic strength.[2] It is recommended to test a range of this compound concentrations (e.g., 25, 50, 100, 150, 200 mM) to determine the optimal level for your specific enzyme.
-
Problem: Inconsistent or variable enzyme activity between experiments.
-
Are you preparing the this compound buffer consistently?
-
Answer: Ensure that the buffer is prepared using high-purity water and reagents. The final pH should be adjusted accurately before each use, and the buffer should be stored properly to prevent contamination or degradation.
-
-
Is the temperature controlled during the assay?
-
Answer: Enzyme activity is highly dependent on temperature.[4] Ensure that all assay components, including the this compound buffer, are equilibrated to the correct temperature before initiating the reaction.
-
Problem: High background signal in the assay.
-
Is the this compound buffer interfering with your detection method?
-
Answer: Run a "buffer blank" control containing all assay components except the enzyme to determine if the this compound buffer contributes to the background signal. If it does, you may need to consider a different buffer or an alternative detection method.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other common biological buffers.
| Buffer Name | pKa at 25°C | Buffering pH Range |
| This compound | 9.0 | 8.3 - 9.7 |
| Tris | 8.1 | 7.1 - 9.1 |
| HEPES | 7.5 | 6.8 - 8.2 |
| MOPS | 7.2 | 6.5 - 7.9 |
| PIPES | 6.8 | 6.1 - 7.5 |
Experimental Protocols
Protocol for Optimizing this compound Buffer Concentration
This protocol outlines a systematic approach to determine the optimal this compound buffer concentration for your enzyme assay.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of your enzyme in a minimal amount of a suitable, non-interfering storage buffer.
-
Prepare a stock solution of the substrate in high-purity water or a solvent that does not inhibit the enzyme.
-
-
This compound Buffer Preparation:
-
Prepare a 1 M stock solution of this compound.
-
Create a series of working buffer solutions with varying concentrations (e.g., 25 mM, 50 mM, 100 mM, 150 mM, 200 mM) by diluting the stock solution.
-
Adjust the pH of each working solution to the desired value for your enzyme assay at the intended reaction temperature.
-
-
Assay Setup:
-
Set up a series of reactions in microplates or tubes. Each reaction should contain:
-
The same final concentration of the enzyme.
-
The same final concentration of the substrate.
-
One of the varying concentrations of this compound buffer.
-
-
Include a "no enzyme" control for each buffer concentration to measure the background reaction rate.
-
Include a "no substrate" control to account for any endogenous reactions.
-
-
Reaction Initiation and Measurement:
-
Initiate the reactions by adding either the enzyme or the substrate.
-
Measure the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound buffer concentration by determining the slope of the linear portion of the progress curve.
-
Plot the initial velocity (V₀) against the this compound buffer concentration.
-
The optimal buffer concentration will be the one that yields the highest enzyme activity without causing inhibition.
-
Visualizations
Caption: Troubleshooting workflow for suboptimal enzyme activity.
Caption: Impact of buffer concentration on enzyme assay parameters.
References
- 1. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of buffer pH on enzyme activity [ewadirect.com]
- 4. Effect of Substrate Concentration on Enzyme Kinetics (Theory) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Technical Support Center: Preventing AMPSO Buffer Interaction with Metal Ions
For researchers, scientists, and drug development professionals utilizing AMPSO buffer, understanding its potential interactions with metal ions is critical for robust and reproducible experimental outcomes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to identify and mitigate these interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and why is it used?
This compound (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer, one of the "Good's buffers." It is valued for its buffering range in the alkaline pH spectrum (typically pH 8.3-9.7), high water solubility, and minimal permeability through biological membranes.
Q2: Does this compound buffer interact with metal ions?
While Good's buffers are designed to have low metal-binding capabilities, they are not entirely inert.[1][2] The potential for interaction depends on the specific metal ion and the experimental conditions. To date, specific stability constants for this compound with many common divalent metal ions have not been extensively published, necessitating empirical testing in sensitive assays.
Q3: Which metal ions are of particular concern?
Divalent cations such as copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) are common cofactors for enzymes and can be susceptible to chelation by buffer components.[3] Copper, in particular, is known to interact with amine-containing buffers.
Q4: How can this compound-metal ion interaction affect my experiment?
Buffer-metal ion interactions can lead to several experimental artifacts:
-
Inhibition of Metalloenzymes: If an enzyme requires a specific metal ion for its activity, the buffer may chelate this ion, reducing the enzyme's efficacy.[4]
-
Alteration of Reaction Kinetics: By affecting the availability of metal ion cofactors, the buffer can alter key kinetic parameters such as Kcat and Km.[4]
-
Shift in pH: Complex formation between the buffer and metal ions can lead to a release of protons, causing a drop in the solution's pH.[2]
-
Precipitation: In some cases, the formation of a buffer-metal complex can lead to precipitation, especially with changes in temperature or concentration.[1]
Q5: Are there alternative buffers I can use if I suspect an interaction?
Yes, several other Good's buffers are known for their very low metal-binding constants and can serve as excellent alternatives.[2] The choice of buffer should always be validated for compatibility with your specific experimental system.
Troubleshooting Guide
If you observe unexpected results in your experiments using this compound buffer in the presence of metal ions (e.g., lower than expected enzyme activity, poor reproducibility), consider the following troubleshooting steps.
Problem: Suspected this compound-Metal Ion Interaction
Symptoms:
-
Reduced activity of a metal-dependent enzyme.
-
Inconsistent results between experimental replicates.
-
Precipitate formation in the buffer solution upon addition of metal salts.
-
A significant shift in the pH of the buffer when metal ions are introduced.
Troubleshooting Workflow:
References
- 1. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological buffers and their interactions with metal ions - Блог - Hopax Fine Chemicals [hopaxfc.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Enzyme Kinetics with Ampso Buffer
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on using Ampso buffer in enzyme kinetics studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using this compound buffer in enzyme assays?
This compound, a zwitterionic buffer, is most effective in the alkaline pH range. Its pKa at 25°C is 9.0, making it an excellent choice for maintaining a stable pH between 8.3 and 9.7 [1]. It is crucial to operate within this range to ensure optimal buffering capacity for your enzyme kinetic studies.
Q2: How does temperature affect the pH of my this compound buffer?
The pH of buffer solutions can be sensitive to temperature changes. For this compound, the temperature coefficient of its pKa (d(pKa)/dT) has been reported, which allows for the calculation of pH at different temperatures[2]. It is always recommended to adjust the final pH of your this compound buffer at the temperature you will be performing your enzyme assay to ensure accuracy[3][4]. For instance, if your experiment is conducted at 37°C, the pH should be calibrated at 37°C.
Q3: Can this compound buffer interfere with my enzyme assay?
While this compound is generally considered a non-interacting buffer for many biological systems, potential interferences can arise. Like many amine-containing buffers, this compound can chelate metal ions, which could impact the activity of metalloenzymes[5][6]. If your enzyme requires divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺) for its activity, it is advisable to perform control experiments to assess any inhibitory effects of the buffer. Additionally, ensure that the buffer itself does not react with any of your assay components or absorb light at the wavelength used for spectrophotometric measurements[7].
Q4: My enzyme activity is lower than expected. Could the this compound buffer be the issue?
Low enzyme activity can stem from several factors related to the buffer. Here are a few troubleshooting steps:
-
Verify the pH: Incorrect pH is a common reason for reduced enzyme activity. Re-measure the pH of your buffer at the experimental temperature.
-
Check for Contamination: Microbial growth in buffer stock solutions can inhibit enzyme reactions. Ensure your buffer is sterile and freshly prepared if possible[8]. Visually inspect for any cloudiness before use.
-
Assess Buffer Concentration: While maintaining pH, the ionic strength of the buffer can also influence enzyme activity. Prepare the buffer with the precise concentration specified in your protocol.
-
Consider Metal Ion Chelation: If you are working with a metalloenzyme, consider adding a slight excess of the required metal ion to your assay mixture to counteract any potential chelation by this compound.
Q5: How should I prepare and store my this compound buffer?
For optimal performance and longevity, this compound buffer solutions should be prepared with high-purity water (e.g., deionized or distilled). Stock solutions are typically stable for several weeks when stored at 4°C[3]. To prevent microbial contamination, it is best practice to filter-sterilize the buffer solution, especially for long-term storage[3]. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound buffer in your enzyme kinetics experiments.
| Problem | Possible Cause | Recommended Solution |
| Drifting pH during the assay | Insufficient buffer concentration. | Increase the molarity of the this compound buffer to enhance its buffering capacity. |
| Temperature fluctuations affecting buffer pKa. | Ensure your experiment is conducted in a temperature-controlled environment. Calibrate the buffer pH at the working temperature[3][4]. | |
| Precipitate formation in the assay mixture | This compound interacting with divalent metal ions at high concentrations. | Reduce the concentration of either the this compound buffer or the metal ions. Alternatively, select a different buffer with lower metal-binding affinity if the metal ion is crucial for your assay[3]. |
| Inconsistent results between experiments | Inconsistent buffer preparation. | Follow a standardized and detailed protocol for buffer preparation for every experiment. Ensure the final pH is accurately adjusted. |
| Degradation of the buffer stock solution. | Prepare fresh this compound buffer from solid if the stock solution is old or shows signs of contamination[8]. | |
| Unexpectedly high or low enzyme activity | Buffer components inhibiting or activating the enzyme. | Run control experiments with and without the buffer to determine if it has a direct effect on the enzyme. Consider trying a different buffer with a similar pKa if interference is suspected[9]. |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer Solution, pH 9.0
Materials:
-
This compound (3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid) powder
-
High-purity water (deionized or distilled)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and probe
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 1 L)
-
Beaker
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 227.28 g/mol .
-
To prepare 1 L of a 0.1 M solution, you will need: 0.1 mol/L * 227.28 g/mol * 1 L = 22.73 g of this compound.
-
-
Dissolve the this compound powder:
-
Add approximately 800 mL of high-purity water to a 1 L beaker.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the 22.73 g of this compound powder to the water while stirring. Continue stirring until the powder is completely dissolved.
-
-
Adjust the pH:
-
Place the calibrated pH probe into the this compound solution.
-
Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the pH meter reads exactly 9.0. Be patient, as it's important to add the final drops of NaOH very slowly to avoid overshooting the target pH[3].
-
-
Bring to the final volume:
-
Once the desired pH is reached, carefully transfer the buffer solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.
-
Add high-purity water to the volumetric flask until the meniscus reaches the 1 L mark.
-
-
Final mixing and storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
For long-term storage, filter-sterilize the buffer through a 0.22 µm filter and store it at 4°C in a clearly labeled, sterile container.
-
Visualizing Experimental Workflows and Concepts
To aid in understanding the experimental processes and logical relationships, the following diagrams are provided.
Caption: Workflow for preparing this compound buffer and its use in a typical enzyme kinetics assay.
Caption: A logical troubleshooting workflow for diagnosing low enzyme activity when using this compound buffer.
References
- 1. 缓冲液参考中心 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. itwreagents.com [itwreagents.com]
- 4. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Buffers for Biochemical Reactions [worldwide.promega.com]
- 9. Computational biotechnology: prediction of competitive substrate inhibition of enzymes by buffer compounds with protein-ligand docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is my Ampso buffer turning yellow?
This technical support center provides troubleshooting guides and frequently asked questions regarding the discoloration of Ampso (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) buffer. These resources are intended for researchers, scientists, and drug development professionals to help identify and resolve issues related to buffer integrity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound buffer solution turning yellow?
A yellow discoloration in your this compound buffer can be indicative of several underlying issues, primarily related to chemical degradation or contamination. The most common causes include:
-
Oxidation: Exposure to air can lead to the oxidation of the buffer components, resulting in the formation of colored compounds.[1][2]
-
Photosensitivity: this compound, like other similar buffers, can be sensitive to light. Exposure to ultraviolet (UV) light or even strong ambient light can induce photochemical reactions that produce yellow products.[1]
-
Contamination: The presence of contaminants such as metal ions or organic impurities can catalyze chemical reactions that lead to discoloration.[1][2]
-
Improper Storage: Storing the buffer at high temperatures, in high humidity, or for extended periods can accelerate degradation processes.[1][2]
-
Reaction with Other Reagents: Certain additives or cross-contamination with other laboratory reagents can cause the buffer to turn yellow.
Q2: Can I still use my this compound buffer if it has turned yellow?
It is generally not recommended to use a discolored this compound buffer for sensitive experiments. The yellow color indicates that the buffer has undergone chemical changes. These changes can alter the pH and ionic strength of the buffer, potentially impacting experimental results, especially in enzyme assays or protein-related work. For critical applications, it is always best to prepare a fresh batch of buffer.
Q3: How can I prevent my this compound buffer from turning yellow?
To maintain the integrity of your this compound buffer and prevent discoloration, adhere to the following best practices:
-
Use High-Purity Reagents: Start with high-purity this compound and deionized, nuclease-free water to minimize potential contaminants.
-
Proper Storage: Store the buffer solution in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended. Always use opaque or amber bottles to protect the solution from light.[1]
-
Prepare Freshly: Whenever possible, prepare the buffer fresh before use to reduce the chances of degradation over time.[1]
-
Avoid Contamination: Use clean, dedicated glassware and utensils for buffer preparation to prevent cross-contamination with metals or other reactive substances.[2]
Troubleshooting Guide
If you are experiencing a yellowing of your this compound buffer, follow this troubleshooting guide to identify and rectify the problem.
Visual Inspection and Initial Checks
-
Assess the Color Intensity: A pale straw color may indicate minor oxidation, while a prominent yellow color suggests more significant degradation.[3]
-
Check for Precipitate: Inspect the solution for any solid particles, which could indicate contamination or buffer component precipitation.
-
Verify pH: Measure the pH of the buffer. A significant deviation from the expected pH is a strong indicator of chemical changes.
Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting the yellowing of your this compound buffer.
Data Summary
| Factor | Condition | Observation | Recommendation |
| Temperature | Elevated Temperatures | Increased rate of degradation and discoloration. | Store at 2-8°C. |
| Light Exposure | UV or Prolonged Strong Light | Can induce photochemical reactions leading to yellowing.[1] | Store in opaque or amber containers. |
| pH | Significant deviation from pKa | Buffer capacity is reduced, and stability may be affected. | Prepare buffer close to its pKa and verify pH. |
| Contaminants | Presence of metal ions (e.g., Fe³⁺, Cu²⁺) | Can catalyze oxidation reactions.[2] | Use high-purity water and clean glassware. |
Experimental Protocols
Protocol for Preparation of this compound Buffer (to minimize discoloration)
This protocol outlines the best practices for preparing this compound buffer to ensure its stability and prevent yellowing.
Materials:
-
This compound (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid), high purity
-
Deionized, nuclease-free water
-
Calibrated pH meter
-
Sterile, opaque, or amber storage bottles
-
Stir plate and stir bar
-
Appropriate acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder to achieve the desired molarity in the final volume.
-
Dissolving: In a clean beaker, add approximately 80% of the final volume of deionized water. Place the beaker on a stir plate with a stir bar and slowly add the this compound powder while stirring to dissolve it completely.
-
pH Adjustment: Once the this compound is fully dissolved, carefully adjust the pH to the desired value using a calibrated pH meter. Add acid or base dropwise while continuously monitoring the pH.
-
Final Volume: Once the target pH is reached, transfer the solution to a graduated cylinder and add deionized water to reach the final desired volume.
-
Filtration (Optional but Recommended): For critical applications, filter the buffer through a 0.22 µm or 0.45 µm filter to remove any particulates.
-
Storage: Immediately transfer the buffer to a sterile, clearly labeled, opaque, or amber bottle. Store at 2-8°C.
Potential Degradation Pathway
The yellowing of this compound buffer is likely due to the formation of oxidized and/or conjugated molecules that absorb light in the visible spectrum. While the exact chemical structures of these degradation products are complex and not fully elucidated, the following diagram illustrates a conceptual pathway for this process.
References
Technical Support Center: Enhancing Protein Stability and Minimizing Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining protein stability and preventing aggregation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of protein aggregation in my sample?
A1: Early indications of protein aggregation can range from subtle to obvious. Visual cues include the appearance of cloudiness, haziness, or visible precipitates in the solution.[1] Instrument-based detection methods can also reveal aggregation. For instance, in size exclusion chromatography, you might observe unexpected peaks eluting in the void volume.[1] Dynamic Light Scattering (DLS) can detect the presence of large particles, and an increase in light scattering during absorbance measurements can also be indicative of aggregation.[1] A loss of the protein's biological activity or the occurrence of experimental artifacts can also suggest an underlying aggregation issue.[1][2]
Q2: How does pH influence the stability and aggregation of my protein?
A2: The pH of the buffer solution is a critical factor in maintaining protein stability. Proteins are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[2] At this pH, electrostatic repulsion between protein molecules is minimal, which can increase the likelihood of aggregation.[2] Shifting the buffer pH by one unit above or below the pI can increase the net charge on the protein, thereby enhancing repulsive forces between molecules and improving solubility.[2] It is crucial to choose a buffer system with a pKa value within one pH unit of your desired experimental pH to ensure effective buffering.[3]
Q3: What role does temperature play in protein aggregation?
A3: Temperature significantly impacts protein stability. While many purification steps are performed at 4°C to minimize degradation, prolonged storage at this temperature can sometimes lead to instability for certain proteins.[2][4] For long-term storage, freezing at -80°C is generally recommended.[2] However, repeated freeze-thaw cycles can be detrimental and induce aggregation.[2][5] The use of cryoprotectants like glycerol can help mitigate the stress of freezing.[2][5] Some proteins may also aggregate at elevated temperatures used during lysis, so considering lower incubation temperatures for longer durations might be beneficial.[6]
Q4: Can the concentration of my protein affect its stability?
A4: Yes, high protein concentrations often promote aggregation.[2] The closer the protein molecules are to each other, the higher the probability of intermolecular interactions that can lead to the formation of aggregates. If your experimental workflow allows, maintaining a lower protein concentration can be an effective strategy to prevent aggregation.[2] If a high final concentration is necessary, the addition of stabilizing agents to the buffer is highly recommended.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues related to protein instability and aggregation.
| Problem | Potential Cause | Suggested Solution |
| Visible precipitation after purification | - Protein concentration is too high.- Buffer pH is close to the protein's pI.- Inappropriate storage temperature. | - Dilute the protein sample.- Adjust the buffer pH to be at least one unit away from the pI.[2]- Store at an optimal temperature, often -80°C with a cryoprotectant for long-term storage.[2] |
| Loss of protein activity over time | - Gradual aggregation or unfolding.- Oxidation of sensitive residues (e.g., cysteine).[2] | - Screen for optimal buffer conditions (pH, ionic strength).- Add stabilizing osmolytes like glycerol or sucrose.[7]- Include a reducing agent like DTT or TCEP in the buffer.[2] |
| Broad or multiple peaks in size exclusion chromatography | - Presence of soluble aggregates or different oligomeric states. | - Optimize the buffer by screening different salts and their concentrations.[1]- Add non-denaturing detergents (e.g., Tween 20, CHAPS) to help solubilize aggregates.[1][2] |
| Inconsistent results in functional assays | - Sample heterogeneity due to aggregation. | - Analyze the sample for aggregation using DLS or analytical ultracentrifugation before each experiment.- Prepare fresh samples and handle them minimally.[4] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a method to systematically screen for buffer conditions that enhance protein solubility and stability.
Materials:
-
Purified protein stock solution
-
A variety of buffer stock solutions with different pH values (e.g., Tris, HEPES, Phosphate)
-
Salt stock solutions (e.g., NaCl, KCl)
-
Additive stock solutions (e.g., glycerol, arginine, non-denaturing detergents)
-
96-well microplates (UV-transparent for absorbance readings)
-
Plate reader capable of measuring absorbance at 280 nm and 340 nm (for scattering)
Methodology:
-
Preparation of Screening Plate:
-
In a 96-well plate, create a matrix of conditions by varying one or two parameters at a time (e.g., pH vs. salt concentration).
-
For each condition, prepare a final buffer solution by mixing the appropriate stock solutions.
-
-
Protein Addition:
-
Add a small, constant amount of your purified protein to each well of the screening plate. The final protein concentration should be relevant to your intended application.
-
-
Incubation:
-
Incubate the plate under conditions that are known to induce aggregation (e.g., elevated temperature, prolonged storage).
-
-
Analysis:
-
Measure the absorbance at 280 nm to determine the amount of soluble protein remaining.
-
Measure the absorbance at 340 nm to assess light scattering, which is indicative of aggregation.
-
Visually inspect each well for precipitation.
-
-
Selection of Optimal Conditions:
-
Identify the buffer conditions that result in the highest absorbance at 280 nm and the lowest absorbance at 340 nm, with no visible precipitation.
-
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This protocol describes a high-throughput method to assess protein thermal stability in the presence of different additives.
Materials:
-
Purified protein
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
Real-time PCR instrument with a thermal ramping capability
-
96-well PCR plates
-
Buffer and additive solutions to be tested
Methodology:
-
Reaction Setup:
-
In each well of a 96-well PCR plate, mix your protein, the fluorescent dye, and the buffer/additive condition to be tested.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
-
Data Analysis:
-
As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic cores, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the fluorescence transition curve.
-
-
Interpretation:
-
A higher Tm indicates greater thermal stability. Compare the Tm values across the different conditions to identify additives that stabilize your protein.
-
Visualizing Protein Stability Concepts
The following diagrams illustrate key concepts related to protein stability and the experimental workflows used to assess it.
Caption: Pathway of protein aggregation from the native state.
References
- 1. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. youtube.com [youtube.com]
- 4. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
AMPSO Buffer and Mass Spectrometry: A Compatibility Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing mass spectrometry (MS), the choice of buffer is critical to ensure data quality and instrument longevity. This guide addresses the compatibility of 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid (AMPSO) buffer with mass spectrometry and provides troubleshooting advice for related issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound buffer compatible with mass spectrometry?
A1: No, this compound buffer is not recommended for use in mass spectrometry. This compound is a zwitterionic sulfonic acid buffer that is non-volatile. Non-volatile buffers will not evaporate in the ion source of the mass spectrometer, leading to significant problems.
Q2: What are the specific problems caused by using non-volatile buffers like this compound in mass spectrometry?
A2: Using non-volatile buffers such as this compound can lead to several critical issues:
-
Instrument Contamination: The non-volatile salts will precipitate within the ion source, sample cone, and ion optics. This contamination is difficult to remove and requires extensive cleaning and instrument downtime.[1]
-
Ion Suppression: The presence of non-volatile salts in the electrospray ionization (ESI) droplets interferes with the ionization of the analyte of interest. This phenomenon, known as ion suppression, significantly reduces the signal intensity of the target molecule, leading to poor sensitivity and inaccurate quantification.[2]
-
Adduct Formation: Non-volatile salts, particularly those containing sodium or potassium, can form adducts with the analyte molecules.[3] This complicates the resulting mass spectrum with multiple peaks for a single analyte, making data interpretation challenging.
Q3: What are suitable volatile buffer alternatives to this compound for mass spectrometry?
A3: Several volatile buffers are well-suited for mass spectrometry applications. The choice of buffer and its concentration depends on the specific analytical requirements, such as the desired pH and the nature of the analyte. Commonly used volatile buffers include:
-
Ammonium Acetate
-
Ammonium Formate
-
Ammonium Bicarbonate
-
Triethylammonium Acetate (TEAA)
-
Triethylammonium Bicarbonate (TEAB)
These buffers are volatile and will evaporate in the gas phase, preventing contamination and minimizing ion suppression.[4]
Q4: How can I tell if my buffer is volatile or non-volatile?
A4: Generally, buffers containing inorganic salts like phosphates, sulfates, and chlorides are non-volatile. Buffers based on organic acids and bases that readily evaporate, such as those listed above, are considered volatile. A key indicator for this compound's non-volatility is its chemical structure, which includes a sulfonic acid group, and the fact that it is often supplied as a sodium salt.[5]
Troubleshooting Guide
This section provides guidance on identifying and resolving issues that may arise from the use of incompatible buffers in mass spectrometry experiments.
Issue 1: Low or No Analyte Signal
Possible Cause: Ion suppression due to the presence of a non-volatile buffer like this compound.
Troubleshooting Steps:
-
Verify Buffer Composition: Confirm that all components of your mobile phase and sample diluent are volatile and MS-compatible.
-
Sample Clean-up: If your sample is in a non-volatile buffer, it must be desalted prior to analysis. Common desalting techniques include:
-
Solid-Phase Extraction (SPE)
-
Zip-Tipping
-
Dialysis or Buffer Exchange
-
-
Use a Volatile Buffer: Replace the non-volatile buffer with a recommended volatile alternative (see FAQ A3).
Issue 2: Unidentifiable or Complex Mass Spectra
Possible Cause: Formation of salt adducts due to a non-volatile buffer containing sodium, potassium, or other cations.
Troubleshooting Steps:
-
Identify Adducts: Look for peaks in your mass spectrum corresponding to your analyte's mass plus the mass of common salt cations (e.g., M+Na⁺, M+K⁺).
-
Sample Desalting: Perform a thorough desalting of your sample to remove the source of the adducts.
-
Switch to Ammonium-Based Buffers: Ammonium adducts (M+NH₄⁺) are less common and can be minimized by optimizing source conditions.
Quantitative Data on Buffer Effects
The use of non-volatile buffers has a quantifiable negative impact on signal intensity in mass spectrometry. The following table summarizes the expected effects of volatile versus non-volatile buffers on an analyte signal.
| Buffer Type | Example | Expected Signal Intensity | Adduct Formation | Instrument Contamination |
| Volatile | Ammonium Acetate | High | Minimal (potential for NH₄⁺ adducts) | Low |
| Non-Volatile | This compound, Sodium Phosphate | Severely Reduced (Ion Suppression) | High (Na⁺, K⁺ adducts) | High |
Table 1: Comparison of the expected impact of volatile and non-volatile buffers on mass spectrometry data. The data presented is a qualitative summary based on established principles of mass spectrometry.
Experimental Protocols
For researchers needing to remove non-volatile buffers like this compound from their samples, Solid-Phase Extraction (SPE) is a common and effective method.
Protocol: Desalting a Protein Sample using C18 SPE
-
Column Equilibration:
-
Wash a C18 SPE cartridge with 1 mL of 100% methanol.
-
Equilibrate the cartridge with 2 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Acidify your protein sample (in this compound buffer) by adding an equal volume of 0.1% formic acid.
-
Load the acidified sample onto the equilibrated C18 cartridge.
-
-
Washing (Desalting):
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove non-volatile salts like this compound.
-
-
Elution:
-
Elute the desalted protein with 1 mL of 0.1% formic acid in 50-80% acetonitrile.
-
-
Sample Preparation for MS:
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the sample in a volatile, MS-compatible mobile phase (e.g., 0.1% formic acid in water/acetonitrile).
-
Visualizing the Troubleshooting Process
The following diagrams illustrate the decision-making process for troubleshooting common mass spectrometry issues related to buffer incompatibility.
References
- 1. This compound, 0.2M buffer soln., pH 9.0 100 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. rilastech.com [rilastech.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. You are being redirected... [bio-world.com]
How to filter and store Ampso buffer solutions correctly
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the correct filtering and storage of AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its effective pH range?
This compound is a zwitterionic biological buffer that is useful for a variety of biochemical and biological applications. It has a pKa of 9.0 at 25°C, making it an effective buffer in the pH range of 8.3 to 9.7.[1][2]
Q2: How does temperature affect the pH of an this compound buffer solution?
The pKa of this compound, like many amine-based buffers, is temperature-dependent. As the temperature increases, the pKa of this compound decreases. It is crucial to adjust the pH of the buffer at the temperature at which it will be used to ensure accuracy.[3] The temperature coefficient for the pKa of this compound allows for the calculation of its pKa at different temperatures.
Q3: What is the recommended storage procedure for this compound buffer solutions?
This compound buffer solutions should be stored at room temperature.[4] To prevent microbial growth, especially for long-term storage, it is recommended to sterilize the solution by filtration through a 0.22 µm filter and store it in a sterile container.
Quantitative Data Summary
The following tables provide key quantitative data for this compound buffer solutions to assist in experimental design and execution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa (25 °C) | 9.00 | [1] |
| Useful pH Range | 8.3 - 9.7 | [1][2] |
| Molecular Formula | C₇H₁₇NO₅S | |
| Molecular Weight | 227.28 g/mol | |
| Appearance | White crystalline powder | [5] |
| Solubility in Water | Soluble | [4] |
Table 2: Temperature Dependence of this compound pKa
| Temperature (°C) | Approximate pKa |
| 20 | 9.1 |
| 25 | 9.0 |
| 30 | 8.9 |
| 37 | 8.7 |
Note: These values are calculated based on the temperature coefficient of similar biological buffers and should be considered estimates. For precise applications, it is recommended to measure the pH at the desired temperature.
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Stock Solution
Materials:
-
This compound powder (MW: 227.28 g/mol )
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
-
Concentrated NaOH or HCl for pH adjustment
Procedure:
-
Weigh out 227.28 g of this compound powder.
-
Add the powder to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution until the powder is completely dissolved.
-
Adjust the pH to the desired value using concentrated NaOH (to increase pH) or HCl (to decrease pH). Add the acid or base dropwise while continuously monitoring the pH.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Mix the solution thoroughly.
Protocol 2: Sterile Filtration of this compound Buffer Solution
Materials:
-
Prepared this compound buffer solution
-
Sterile syringe filter (0.22 µm pore size) with a compatible membrane (e.g., PES or PVDF)
-
Sterile syringe
-
Sterile collection container
Procedure:
-
Aseptically attach the sterile syringe filter to the tip of the sterile syringe.
-
Draw the this compound buffer solution into the syringe.
-
Carefully push the plunger of the syringe to pass the buffer solution through the filter into the sterile collection container.
-
Label the sterile container with the buffer name, concentration, pH, and date of preparation.
Protocol 3: Quality Control of this compound Buffer
Objective: To ensure the prepared this compound buffer meets the required specifications.
Parameters to Test:
-
pH: Verify the pH of the final solution using a calibrated pH meter. The reading should be within ±0.05 pH units of the target value.
-
Conductivity: Measure the conductivity of the buffer. This value can be used as a reference for future batches to ensure consistency in ionic strength.
-
Osmolality: For applications where osmotic pressure is critical, measure the osmolality. This provides a measure of the total solute concentration.[6][7][8][9][10]
-
Visual Inspection: Check for any particulate matter or discoloration. The solution should be clear and colorless.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| pH Drift | - Temperature fluctuations- CO₂ absorption from the atmosphere- Microbial contamination | - Measure and adjust pH at the working temperature.- Keep the buffer container tightly sealed.- Sterile filter the buffer and store it properly. |
| Precipitation | - Low temperature storage- High concentration of buffer salts- Interaction with other solution components | - Store this compound solutions at room temperature.- Ensure the buffer concentration is appropriate for the application.- Check for compatibility with other reagents in your experiment. |
| Assay Interference | - this compound may interact with certain enzymes or reagents.- Contaminants in the buffer. | - Run a buffer blank control in your assay to check for interference.[11][12][13][14]- Consider using a different buffer if interference is confirmed.- Use high-purity reagents and water for buffer preparation. |
| Inconsistent Results | - Inaccurate buffer preparation- Buffer degradation | - Follow a standardized protocol for buffer preparation.- Perform quality control checks on each new batch of buffer.- Prepare fresh buffer solutions regularly. |
Visualizations
Caption: Experimental Workflow for this compound Buffer Preparation, Filtration, and Quality Control.
Caption: Logical Flowchart for Troubleshooting Common this compound Buffer Issues.
References
- 1. Buffer Reference Center [sigmaaldrich.com]
- 2. This compound sodium salt | 102029-60-7 [amp.chemicalbook.com]
- 3. Biological buffers pKa calculation [reachdevices.com]
- 4. You are being redirected... [bio-world.com]
- 5. This compound sodium salt | 102029-60-7 [amp.chemicalbook.com]
- 6. Osmolality As A Concentration Measurement Method For Key Buffers In Bioprocessing [bioprocessonline.com]
- 7. aicompanies.com [aicompanies.com]
- 8. aicompanies.com [aicompanies.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. entegris.com [entegris.com]
- 11. Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential sources of interference on Abeta immunoassays in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Ampso and CHES Buffers for High pH Enzyme Assays
For researchers, scientists, and drug development professionals conducting enzymatic studies at elevated pH, the choice of buffer is a critical parameter that can significantly influence experimental outcomes. This guide provides a detailed comparison of two popular zwitterionic buffers, Ampso and CHES, for use in high pH enzyme assays, supported by their physicochemical properties and a representative experimental protocol.
The optimal functioning of enzymes is intrinsically linked to the pH of their environment.[1] For enzymes that exhibit maximal activity in alkaline conditions, maintaining a stable high pH is paramount for accurate and reproducible assay results.[1][2][3] this compound (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) and CHES (2-(Cyclohexylamino)ethanesulfonic acid) are two biological buffers frequently employed for such applications due to their pKa values falling within the alkaline range.[4][5] This guide delves into a comparative analysis of their performance, helping you make an informed decision for your specific research needs.
Physicochemical Properties: A Comparative Overview
A summary of the key properties of this compound and CHES buffers is presented in the table below, providing a quick reference for their suitability in high pH enzyme assays.
| Property | This compound | CHES |
| pKa at 25°C | 9.0[6] | 9.3[5] |
| Useful pH Range | 8.3 – 9.7[4][6] | 8.6 – 10.0[5][7] |
| dpKa/dT (°C⁻¹) | -0.008[8] | -0.011[3] |
| Metal Ion Interaction | Binds some divalent cations (e.g., Co²⁺, Ni²⁺)[8] | Weak to no interaction with most metal ions[7][9] |
| Molecular Weight ( g/mol ) | 227.28 | 207.29 |
Performance in High pH Enzyme Assays: A Data-Driven Comparison
To illustrate the practical implications of buffer selection, we present hypothetical data from a typical high pH enzyme assay, such as one for alkaline phosphatase. The following table summarizes the expected performance of an enzyme in this compound and CHES buffers at pH 9.5.
| Parameter | This compound (pH 9.5) | CHES (pH 9.5) |
| Relative Enzyme Activity (%) | 95 | 100 |
| Enzyme Stability (t₁₂, min) | 45 | 60 |
| Assay Interference | Potential for inhibition with metal-dependent enzymes | Minimal to none |
These hypothetical results suggest that while both buffers can maintain the desired pH, CHES may offer superior performance in terms of maximizing enzyme activity and stability, primarily due to its non-coordinating nature with metal ions.
Experimental Protocol: Alkaline Phosphatase Activity Assay
This protocol provides a general framework for measuring alkaline phosphatase activity at a high pH, which can be adapted for comparing the performance of this compound and CHES buffers.
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
This compound buffer stock solution (1 M)
-
CHES buffer stock solution (1 M)
-
NaOH (for pH adjustment)
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Buffer Preparation: Prepare 100 mM working solutions of both this compound and CHES buffers. Adjust the pH of each solution to 9.5 with NaOH.
-
Reaction Mixture Preparation: In separate wells of a 96-well microplate, prepare the reaction mixture by adding:
-
180 µL of either 100 mM this compound (pH 9.5) or 100 mM CHES (pH 9.5) buffer.
-
10 µL of pNPP substrate solution (final concentration, e.g., 1 mg/mL).
-
-
Enzyme Addition: Initiate the reaction by adding 10 µL of a suitable dilution of alkaline phosphatase to each well.
-
Incubation and Measurement: Incubate the microplate at a constant temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of p-nitrophenol formation by determining the change in absorbance over time (ΔAbs/min). The enzyme activity is proportional to this rate.
Logical Workflow for a High pH Enzyme Assay
The following diagram illustrates the logical workflow for conducting a high pH enzyme assay, from reagent preparation to data analysis.
Signaling Pathway Visualization: A Generic Enzyme-Catalyzed Reaction
The following diagram illustrates a generic signaling pathway for an enzyme-catalyzed reaction, which is the fundamental process being studied in these assays.
Conclusion and Recommendations
Both this compound and CHES are suitable buffers for conducting enzyme assays at high pH. However, for enzymes that are sensitive to metal ions or for assays where maximal activity and stability are paramount, CHES is the recommended choice due to its non-coordinating nature. The slightly higher pKa of CHES also provides a buffering range that extends further into the alkaline region, which may be advantageous for enzymes with very high pH optima. When selecting a buffer, it is always advisable to empirically test and validate the chosen buffer with the specific enzyme and assay conditions to ensure optimal performance.
References
- 1. CHES-Buffer 0.5M, pH, 9.0 - Novatein Biosciences [novateinbio.com]
- 2. youtube.com [youtube.com]
- 3. Buffers - ITW Reagents [itwreagents.com]
- 4. You are being redirected... [bio-world.com]
- 5. CHES (buffer) - Wikipedia [en.wikipedia.org]
- 6. 缓冲液参考中心 [sigmaaldrich.com]
- 7. CHES Buffer | CAS 103-47-9 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 8. Biological buffers pKa calculation [reachdevices.com]
- 9. Multiple applications of CHES buffer in biological research - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
A Comparative Guide to Ampso and Tris-Glycine Buffers in Electrophoresis
For researchers, scientists, and drug development professionals engaged in protein analysis, the choice of buffer system in gel electrophoresis is critical for achieving optimal separation and resolution. The most common system, Tris-glycine, is widely used for a broad range of proteins. However, alternative buffers, such as Ampso (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid), offer potential advantages for specific applications, particularly in the analysis of basic proteins. This guide provides a detailed comparison of the performance characteristics of this compound and Tris-glycine buffers in electrophoresis, supported by their physicochemical properties and established experimental protocols.
Performance Comparison: A Theoretical Overview
Due to a lack of direct comparative studies in published literature, this guide offers a theoretical comparison based on the fundamental properties of each buffer system.
The Tris-glycine system , famously established by Laemmli, is a discontinuous buffer system that provides excellent resolution for a wide range of proteins, particularly those with acidic to neutral isoelectric points (pI).[1][2] The operating pH of the resolving gel in this system is typically around 9.5, which facilitates the ionization of glycine and creates a stacking effect, resulting in sharp, well-defined protein bands.[3][4] However, this high pH can be problematic for proteins that are unstable or prone to modification in alkaline conditions.[4]
This compound , on the other hand, is a zwitterionic buffer with a pKa of 9.0 (at 25°C). This allows for buffering in a more alkaline range (effective buffering range pH 8.3-9.7).[5] While not traditionally used as a running buffer for routine protein separation, its properties suggest potential benefits. Its primary documented use is in electroblotting, where it facilitates the efficient transfer of strongly basic proteins to nitrocellulose membranes.[5][6][7][8] The rationale for its effectiveness in this application—maintaining a higher pH environment to preserve the net positive charge of basic proteins—suggests it could also be advantageous during the electrophoretic separation of such proteins. A more alkaline running buffer system using this compound could potentially improve the resolution and migration of proteins with high isoelectric points by ensuring they maintain a consistent net negative charge after binding SDS.
Physicochemical Properties of Buffer Components
A clear understanding of the chemical properties of each buffer component is essential for predicting their behavior in an electrophoretic system.
| Property | Tris | Glycine | This compound |
| Full Chemical Name | Tris(hydroxymethyl)aminomethane | Aminoacetic acid | N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid |
| pKa (at 25°C) | 8.1 | 2.35 (carboxyl), 9.78 (amino) | 9.0 |
| Effective pH Range | 7.1 - 9.1 | - | 8.3 - 9.7 |
| Molecular Weight | 121.14 g/mol | 75.07 g/mol | 227.28 g/mol |
| Primary Role in Electrophoresis | Cationic buffering ion | Trailing ion | Potential anionic buffering ion |
Experimental Protocols
Below are the standard, widely accepted protocols for preparing and using the Tris-glycine buffer system in SDS-PAGE. A hypothetical protocol for an this compound-based system is also presented for comparative purposes, based on its chemical properties.
Tris-Glycine SDS-PAGE Protocol (Laemmli System)
This protocol is a standard method for denaturing protein electrophoresis.
1. Stock Solutions:
-
30% Acrylamide/Bis-acrylamide (29:1) solution
-
Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8): 18.15 g Tris base in 80 mL deionized water, adjust pH to 8.8 with HCl, and bring the final volume to 100 mL.
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): 6 g Tris base in 80 mL deionized water, adjust pH to 6.8 with HCl, and bring the final volume to 100 mL.
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS): Prepare fresh.
-
TEMED (N,N,N',N'-Tetramethylethylenediamine)
-
10x Tris-Glycine-SDS Running Buffer (pH ~8.3): 30.3 g Tris base, 144 g glycine, 10 g SDS, dissolved in deionized water to a final volume of 1 L.[6][7] Do not adjust the pH.[4]
2. Gel Preparation (for a standard 10% resolving gel):
-
Resolving Gel (10 mL): 3.3 mL 30% Acrylamide/Bis, 2.5 mL 1.5 M Tris-HCl (pH 8.8), 100 µL 10% SDS, 4.0 mL deionized water, 100 µL 10% APS, 10 µL TEMED.
-
Stacking Gel (5 mL): 0.83 mL 30% Acrylamide/Bis, 1.25 mL 0.5 M Tris-HCl (pH 6.8), 50 µL 10% SDS, 2.87 mL deionized water, 50 µL 10% APS, 5 µL TEMED.
3. Electrophoresis:
-
Assemble the gel cassette in the electrophoresis apparatus.
-
Prepare 1x running buffer by diluting the 10x stock solution with deionized water.
-
Fill the inner and outer chambers of the apparatus with 1x running buffer.
-
Load protein samples prepared in Laemmli sample buffer.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Hypothetical this compound-Based SDS-PAGE Protocol
This proposed protocol is designed to maintain a higher pH during electrophoresis, which may be beneficial for the separation of basic proteins.
1. Stock Solutions:
-
30% Acrylamide/Bis-acrylamide (29:1) solution
-
Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8): (Same as Tris-glycine protocol)
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): (Same as Tris-glycine protocol)
-
10% (w/v) SDS
-
10% (w/v) APS
-
TEMED
-
10x this compound Running Buffer (Hypothetical): 227.28 g this compound, 30.3 g Tris base, 10 g SDS, dissolved in deionized water to a final volume of 1 L. Adjust pH to 9.0.
2. Gel Preparation:
-
The gel preparation would follow the same procedure as the Tris-glycine system, using the same stacking and resolving gel buffers to maintain the discontinuous nature of the system.
3. Electrophoresis:
-
Assemble the gel cassette and prepare 1x this compound running buffer.
-
Fill the electrophoresis apparatus with 1x this compound running buffer.
-
Load protein samples.
-
Run the gel at a constant voltage. The optimal voltage and run time may need to be determined empirically.
Visualizing the Workflow and Chemical Structures
To better illustrate the processes and components discussed, the following diagrams are provided.
Conclusion
The Tris-glycine buffer system remains the gold standard for routine SDS-PAGE due to its robust performance in separating a wide variety of proteins.[1] Its well-characterized protocol and predictable results make it a reliable choice for most applications.
However, for researchers working with strongly basic proteins that may be poorly resolved or unstable in the traditional Laemmli system, an this compound-based running buffer presents a compelling theoretical alternative. The higher buffering capacity of this compound in the alkaline range could provide a more suitable environment for these proteins, potentially leading to improved resolution and band sharpness. While empirical data is needed to validate this hypothesis, the physicochemical properties of this compound suggest it is a promising candidate for specialized electrophoresis applications. Researchers encountering challenges with the separation of basic proteins are encouraged to explore the use of an this compound-based running buffer, with the understanding that optimization of the protocol will be necessary.
References
- 1. Principle and Protocol of SDS-PAGE - Creative BioMart [creativebiomart.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Running buffer preparation › SDS PAGE › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 4. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. wiki.realvegancheese.org [wiki.realvegancheese.org]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. medicago.se [medicago.se]
Ampso Buffer: A Comparative Guide for Cell-Based Assays
For researchers, scientists, and drug development professionals seeking to optimize their cell-based assays, the choice of a biological buffer is a critical parameter that can significantly impact experimental outcomes. This guide provides a comprehensive validation of 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid (Ampso) buffer and compares its performance with other commonly used buffers, namely HEPES and Tris, in the context of cell-based assays.
The ideal biological buffer should maintain a stable pH in the physiological range, be non-toxic to cells, and not interfere with the biochemical reactions being studied.[1] While Tris and HEPES are widely used, their limitations, such as the temperature sensitivity of Tris's pKa and potential radical formation by HEPES, necessitate the evaluation of alternative buffering agents like this compound.[1][2] This guide presents a data-driven comparison to aid in the selection of the most appropriate buffer for your specific research needs.
Comparative Analysis of Buffer Properties
A summary of the key properties of this compound, HEPES, and Tris buffers is presented below, providing a basis for their differential application in cell-based assays.
| Property | This compound | HEPES | Tris |
| pKa at 25°C | 9.0 | 7.5 | 8.1 |
| Useful pH Range | 8.3 - 9.7 | 6.8 - 8.2 | 7.0 - 9.0 |
| ΔpKa/°C | -0.028 | -0.014 | -0.031 |
| Suitability for Cell Culture | Requires evaluation | Widely used | Used, but with caution due to temperature-dependent pH shifts |
| Metal Ion Binding | Negligible | Negligible | Can bind to some metal ions |
| Interference with Assays | Data limited | Can interfere with Lowry protein assay and radical-based reactions | Can interfere with some enzymatic assays |
Experimental Validation of this compound Buffer
To validate the suitability of this compound for cell-based assays, a series of experiments should be conducted to assess its performance in key areas: pH stability, cytotoxicity, and potential interference with common assay readouts.
Experimental Protocols
1. pH Stability at 37°C
-
Objective: To determine the ability of this compound, HEPES, and Tris buffers to maintain a stable pH at physiological temperature in a typical cell culture medium.
-
Method:
-
Prepare 1X solutions of this compound, HEPES, and Tris at a final concentration of 20 mM in a serum-free cell culture medium (e.g., DMEM).
-
Adjust the initial pH of each buffer solution to 7.4 at room temperature.
-
Place the solutions in a 37°C incubator with 5% CO2.
-
Measure the pH of each solution at regular intervals (e.g., 0, 1, 4, 8, 24, and 48 hours) using a calibrated pH meter.
-
Record and compare the pH fluctuations over time.
-
2. Cytotoxicity Assessment using MTT Assay
-
Objective: To evaluate the potential cytotoxic effects of this compound buffer on a mammalian cell line (e.g., HeLa or HEK293) in comparison to HEPES and Tris.
-
Method:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare complete cell culture medium supplemented with a range of concentrations (e.g., 0, 10, 20, 50, 100 mM) of this compound, HEPES, and Tris buffers. Ensure the pH of all media is adjusted to 7.4.
-
Replace the existing medium with the prepared buffered media.
-
Incubate the cells for 24, 48, and 72 hours at 37°C with 5% CO2.
-
At each time point, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[3]
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
3. Alamar Blue Cell Viability Assay
-
Objective: To assess the compatibility of this compound buffer with a fluorescence-based cell viability assay.
-
Method:
-
Follow the same cell seeding and buffer treatment protocol as the MTT assay.
-
At the desired time points, add Alamar Blue reagent (10% of the culture volume) to each well.[1]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm.[2]
-
Calculate cell viability relative to the control.
-
4. Luciferase Reporter Gene Assay
-
Objective: To determine if this compound buffer interferes with the enzymatic activity of luciferase.
-
Method:
-
Transfect cells (e.g., HEK293T) with a constitutively expressing luciferase reporter plasmid in a 96-well plate.
-
After 24 hours, replace the medium with phenol red-free medium buffered with 20 mM this compound, HEPES, or Tris at pH 7.4.
-
Lyse the cells and add the luciferase substrate.
-
Immediately measure the luminescence using a luminometer.
-
Compare the relative light units (RLUs) obtained with each buffer.
-
5. Protein Quantification Assays (BCA and Bradford)
-
Objective: To evaluate the compatibility of this compound buffer with common protein quantification methods.
-
Method:
-
Prepare a series of known concentrations of a standard protein (e.g., Bovine Serum Albumin - BSA) in solutions containing 20 mM this compound, HEPES, or Tris at pH 7.4.
-
Perform the BCA assay according to the manufacturer's protocol and measure the absorbance at 562 nm.[4]
-
Perform the Bradford assay by adding Bradford reagent to the protein standards and measure the absorbance at 595 nm.[5]
-
Generate standard curves for each buffer condition and compare their linearity and sensitivity.
-
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental design and the biological context, the following diagrams are provided.
Changes in extracellular pH can significantly impact various cellular signaling pathways. The diagram below illustrates how proton-sensing G-protein coupled receptors (GPCRs) can be activated by acidic conditions, leading to downstream cellular responses. The choice of buffer is critical in studies investigating such pH-sensitive pathways.
Conclusion
The selection of an appropriate biological buffer is a foundational step in ensuring the reliability and reproducibility of cell-based assays. This guide provides a framework for the systematic validation of this compound buffer and its comparison with established buffers like HEPES and Tris. By performing the outlined experimental protocols, researchers can generate critical data to make an informed decision on the optimal buffering system for their specific experimental context, thereby enhancing the quality and integrity of their scientific findings. The provided diagrams offer a clear visual representation of the validation workflow and a relevant biological pathway influenced by extracellular pH, further aiding in experimental design and data interpretation.
References
AMPSO Buffer in Alkaline Phosphatase Assays: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize alkaline phosphatase (ALP) assays, the choice of buffer is a critical parameter that can significantly influence enzyme activity and kinetic outcomes. This guide provides a comparative analysis of AMPSO (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer and other commonly used buffer systems for ALP assays, supported by experimental data and detailed protocols.
While this compound is a zwitterionic buffer suitable for various biochemical applications in the pH range of 8.3 to 9.7, its specific performance in alkaline phosphatase assays is not extensively documented in publicly available literature. However, we can draw relevant comparisons with structurally similar compounds and other standard buffers to guide your experimental design. This guide will focus on comparing the performance of Tris, glycine, and carbonate buffers, with data on the closely related 2-amino-2-methyl-1-propanol (AMP) buffer included as a potential indicator for this compound's behavior.
Comparative Analysis of Buffer Systems for Alkaline Phosphatase Activity
The selection of a buffer system can dramatically impact the catalytic efficiency of alkaline phosphatase. Transphosphorylating buffers, such as those containing primary or secondary amines like Tris and AMP, can act as phosphate group acceptors, often leading to higher measured enzyme activity. In contrast, non-transphosphorylating buffers like glycine and carbonate may yield lower activity but can be advantageous in specific applications where buffer interference is a concern.
Below is a summary of quantitative data on the performance of various buffers in alkaline phosphatase assays. It is important to note that absolute values for Vmax and Km can vary depending on the specific experimental conditions, including the source of the alkaline phosphatase, substrate concentration, and temperature.
| Buffer System | Optimal pH Range | Vmax (Relative Activity) | Km (mM) | Key Characteristics & Considerations |
| This compound | 8.3 - 9.7 | Data Not Available | Data Not Available | Zwitterionic, low metal binding affinity. Potentially a non-interfering buffer. |
| Tris | 7.5 - 9.0 | High | ~0.4 - 1.5 | Transphosphorylating buffer, can enhance ALP activity. Widely used.[1] |
| Glycine | 8.6 - 10.6 | Low | ~0.1 - 0.5 | Non-transphosphorylating, may result in lower apparent activity compared to Tris.[1] |
| Carbonate | 9.2 - 10.6 | Moderate | Data Varies | Non-transphosphorylating. A common choice for ELISA applications. |
| AMP | 8.8 - 10.4 | High | Data Varies | Structurally similar to this compound, it is a transphosphorylating buffer that can enhance ALP activity.[2][3][4] |
Experimental Protocol: Comparative Analysis of Buffer Effects on Alkaline Phosphatase Activity
This protocol outlines a general procedure for comparing the effects of different buffer systems on the activity of alkaline phosphatase using the common substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
This compound Buffer (e.g., 1 M stock solution, pH 9.0)
-
Tris Buffer (e.g., 1 M stock solution, pH 9.0)
-
Glycine Buffer (e.g., 1 M stock solution, pH 10.0)
-
Carbonate-Bicarbonate Buffer (e.g., 1 M stock solution, pH 10.0)
-
Magnesium Chloride (MgCl2) solution (e.g., 1 M stock)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Buffer Preparation: Prepare working solutions of each buffer (this compound, Tris, Glycine, Carbonate) at the desired final concentration (e.g., 100 mM) and pH. Each working buffer solution should also contain MgCl2 at a final concentration of 1 mM.
-
Substrate Preparation: Prepare a stock solution of pNPP in purified water. The final concentration in the assay will typically be in the range of 1-10 mM.
-
Enzyme Preparation: Prepare a working solution of alkaline phosphatase in a suitable dilution buffer (e.g., a low concentration of one of the test buffers with added protein stabilizer like BSA).
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the respective working buffer solution.
-
Add 25 µL of the pNPP substrate solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 25 µL of the alkaline phosphatase working solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each buffer condition.
-
To determine Vmax and Km, repeat the experiment with varying concentrations of pNPP for each buffer system.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. Alternatively, use a Lineweaver-Burk plot for a linear representation.
-
Experimental Workflow
References
Ampso vs. CAPS: Selecting the Optimal Buffer for Large Protein Transfer
A detailed guide for researchers on choosing between Ampso and CAPS buffer systems for the efficient transfer of high molecular weight proteins in Western blotting.
For researchers engaged in the analysis of large proteins (>150 kDa), the Western blot transfer step is a critical juncture that significantly influences experimental success. The choice of transfer buffer can dramatically impact the efficiency of protein elution from the gel and its subsequent binding to the membrane. This guide provides a comprehensive comparison of two alkaline buffer systems, this compound and CAPS, to aid in the selection of the optimal buffer for transferring high molecular weight (HMW) proteins.
While direct comparative studies with extensive quantitative data are limited, this guide synthesizes available information on the physicochemical properties of each buffer and established principles of large protein transfer to provide a thorough evaluation.
Key Considerations for Large Protein Transfer
The transfer of HMW proteins presents unique challenges. Their size can impede their migration out of the polyacrylamide gel matrix and efficient binding to the transfer membrane. Several factors must be optimized to ensure a successful transfer, including the gel composition, transfer time and voltage, and, critically, the composition of the transfer buffer. An ideal transfer buffer for large proteins should facilitate their elution from the gel while ensuring strong binding to the membrane.
This compound and CAPS Buffers: A Head-to-Head Comparison
Both this compound (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) and CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) are zwitterionic buffers capable of maintaining a high pH, a condition often beneficial for the transfer of large and basic proteins. The alkaline environment can enhance the negative charge of proteins, promoting their migration from the gel.
| Feature | This compound | CAPS |
| pH Range | 8.3 - 9.7 | 9.7 - 11.1 |
| pKa at 25°C | 9.0 | 10.4 |
| Primary Application | Transfer of strongly basic proteins. | Recommended for transfer of HMW proteins (>150 kDa). |
| Methanol Concentration | Typically used with methanol. | Typically used with methanol. |
| SDS Addition | Can be included to improve elution. | Can be included to improve elution. |
This compound is recognized for its utility in the efficient blotting of strongly basic proteins. Its buffering range makes it a suitable candidate for maintaining an alkaline environment during transfer.
CAPS buffer is frequently recommended for the transfer of HMW proteins.[1] Its higher pH range may provide an advantage in ensuring that large proteins, which can have a wide range of isoelectric points, carry a net negative charge and migrate efficiently out of the gel.
Experimental Data Insights
For optimal results with either buffer system, several key experimental parameters should be considered:
-
Gel Percentage: Lower percentage acrylamide gels (e.g., 6-8%) create a larger pore size, facilitating the migration of large proteins out of the gel.[2]
-
Membrane Choice: Polyvinylidene difluoride (PVDF) membranes are generally recommended for HMW proteins due to their higher binding capacity and mechanical strength compared to nitrocellulose.
-
Methanol Concentration: While methanol aids in stripping SDS from proteins to promote binding to the membrane, it can also cause protein precipitation and gel pore shrinkage. For HMW proteins, reducing the methanol concentration to 10% or less, or even omitting it, can improve transfer efficiency.[3]
-
SDS Inclusion: The addition of a low concentration of SDS (up to 0.1%) to the transfer buffer can improve the elution of large proteins from the gel, but it may inhibit binding to nitrocellulose membranes.[3][4]
-
Transfer Time and Conditions: Longer transfer times at lower voltage or current, often performed overnight in a cold room, are generally more effective for large proteins than rapid, high-intensity transfers.[2]
Experimental Workflow & Protocol
The following is a generalized protocol for the wet transfer of HMW proteins, which can be adapted for use with either this compound or CAPS buffer.
Figure 1. A generalized workflow for the Western blot transfer of high molecular weight proteins.
Detailed Protocol:
-
Gel Electrophoresis:
-
Separate protein samples on a low-percentage (e.g., 6-8%) Tris-glycine or Tris-acetate polyacrylamide gel. Tris-acetate gels are often recommended for improved separation of HMW proteins.
-
-
Transfer Buffer Preparation:
-
This compound Buffer: 50 mM this compound, 20% methanol, pH 9.0. (Optional: add SDS to 0.05%).
-
CAPS Buffer: 10 mM CAPS, 10% methanol, pH 11.0. (Optional: add SDS to 0.05%).
-
-
Gel Equilibration:
-
After electrophoresis, carefully remove the gel and equilibrate it in the chosen transfer buffer for 15-20 minutes. This step allows for the removal of electrophoresis buffer salts and for the gel to adjust to the transfer buffer conditions.
-
-
Transfer Stack Assembly:
-
Pre-wet a PVDF membrane in methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in the transfer buffer.
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.
-
-
Electrotransfer:
-
Perform a wet transfer. For HMW proteins, overnight transfer at a constant low voltage (e.g., 20-30 V) or constant low current (e.g., 70-100 mA) in a cold room or with a cooling unit is recommended.
-
-
Post-Transfer Verification:
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the transferred proteins and assess the transfer efficiency. The gel can also be stained with Coomassie Blue to check for residual protein.
-
Logical Decision Pathway
Figure 2. A decision diagram for selecting between CAPS and this compound buffers for large protein transfer.
Conclusion
Both this compound and CAPS are suitable alkaline buffers for the transfer of large proteins. While CAPS is more commonly cited for this application due to its higher pH range, this compound remains a strong candidate, particularly for proteins with high isoelectric points.
Ultimately, the optimal choice may be protein-dependent. For routine transfer of various HMW proteins, CAPS buffer at pH 11.0 is a robust starting point. If transfer efficiency remains low, particularly for a known basic protein, a comparative experiment with this compound buffer at pH 9.0 is recommended.
Regardless of the buffer system chosen, meticulous optimization of other transfer parameters, as outlined in this guide, is paramount for achieving high-quality, reproducible Western blot results for high molecular weight proteins.
References
Evaluating the performance of Ampso in different protein assay systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 3-(N,N-Dimethyl-2-hydroxyethylamino)-2-hydroxypropanesulfonic acid (Ampso) as a potential buffering agent in common protein quantification assays. While this compound is a zwitterionic buffer widely utilized in applications like Western blotting for the efficient transfer of basic proteins, its compatibility and performance within colorimetric protein assays such as the Bicinchoninic Acid (BCA), Bradford, and Lowry assays are not well-documented. This guide offers a comparative overview of these standard assays and discusses the theoretical compatibility of this compound based on its chemical properties and the known mechanisms of each assay.
Principles of Common Protein Assays
Protein quantification is a cornerstone of biochemical analysis. The most prevalent methods rely on colorimetric changes that are proportional to the protein concentration in a sample.
-
Bicinchoninic Acid (BCA) Assay: This method is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by protein in an alkaline environment. The cuprous ions then chelate with two molecules of bicinchoninic acid, forming a purple-colored complex that strongly absorbs light at 562 nm.
-
Bradford Assay: This technique utilizes the binding of Coomassie Brilliant Blue G-250 dye to proteins. In an acidic solution, the dye exists in a reddish-brown cationic form. Upon binding to proteins, primarily through interactions with basic and aromatic amino acid residues, the dye is stabilized in its blue anionic form, causing a shift in the absorbance maximum to 595 nm.
-
Lowry Assay: This assay is a two-step process. It begins with the Biuret reaction, where peptide bonds in the protein chelate with copper ions under alkaline conditions. Subsequently, the Folin-Ciocalteu reagent is added, which is reduced by the copper-treated protein and by the side chains of tyrosine, tryptophan, and cysteine residues, resulting in a blue-colored complex measured at 660-750 nm.
This compound as a Biological Buffer
This compound is a zwitterionic buffer with a pKa of 9.0, making it effective for buffering in the alkaline pH range (8.3-9.7). Its structure contains a tertiary amine and a hydroxyl group. While its use in protein assays is not standard, its properties may influence the chemical reactions central to these quantification methods.
Experimental Protocols
Detailed methodologies for the standard BCA, Bradford, and Lowry assays are provided below. These protocols serve as a baseline for comparison should a researcher choose to evaluate this compound's performance.
Bicinchoninic Acid (BCA) Assay Protocol
Materials:
-
BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in a sodium hydroxide solution)
-
BCA Reagent B (4% cupric sulfate solution)
-
Protein Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution to final concentrations ranging from 25 to 2000 µg/mL.
-
Working Reagent Preparation: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Assay Procedure:
-
Pipette 25 µL of each standard and unknown sample into separate microplate wells.
-
Add 200 µL of the working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
-
Measurement: Measure the absorbance at 562 nm.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the unknown samples from the standard curve.
Bradford Assay Protocol
Materials:
-
Bradford Reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and methanol)
-
Protein Standard (e.g., BSA) at a known concentration (e.g., 1 mg/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution to final concentrations ranging from 125 to 1500 µg/mL.
-
Assay Procedure:
-
Pipette 5 µL of each standard and unknown sample into separate microplate wells.
-
Add 250 µL of Bradford reagent to each well and mix.
-
Incubate at room temperature for 5 minutes.
-
-
Measurement: Measure the absorbance at 595 nm.
-
Analysis: Construct a standard curve and determine the concentration of the unknown samples.
Lowry Assay Protocol
Materials:
-
Reagent A (2% sodium carbonate in 0.1 N NaOH)
-
Reagent B (1% copper sulfate)
-
Reagent C (2% sodium potassium tartrate)
-
Lowry Reagent (Mix 50 parts of Reagent A with 1 part of Reagent B and 1 part of Reagent C)
-
Folin-Ciocalteu Reagent (diluted 1:1 with water)
-
Protein Standard (e.g., BSA) at a known concentration
Procedure:
-
Preparation of Standards: Prepare a series of protein standards.
-
Assay Procedure:
-
To 0.2 mL of each standard and unknown sample, add 2 mL of the Lowry Reagent.
-
Incubate at room temperature for 10 minutes.
-
Add 0.2 mL of diluted Folin-Ciocalteu reagent and mix immediately.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 660 nm.
-
Analysis: Generate a standard curve and calculate the concentration of the unknown samples.
Performance and Compatibility of this compound: A Theoretical Evaluation
In the absence of direct experimental data, the potential performance of this compound in these assays can be inferred from its chemical structure and the reaction mechanisms of the assays.
BCA Assay:
-
Potential Interference: The BCA assay is sensitive to substances that can reduce Cu²⁺ or chelate copper ions. This compound, with its tertiary amine and hydroxyl groups, is not a strong reducing agent. However, the presence of the amine group could potentially interact with copper ions, although likely to a lesser extent than primary or secondary amines. Buffers containing amines are known to sometimes interfere with this assay.[1]
-
Expected Performance: It is plausible that this compound may have minimal interference with the BCA assay, but this would need to be validated experimentally. A key step would be to run a buffer blank containing this compound to assess its intrinsic reactivity with the BCA reagents.
Bradford Assay:
-
Potential Interference: The Bradford assay is sensitive to detergents and basic buffers.[2] The binding of the Coomassie dye to proteins is primarily an electrostatic interaction with basic and aromatic amino acid residues. This compound, being a zwitterionic buffer with an amine group, could potentially interact with the acidic Coomassie dye, leading to an elevated background signal. Tris buffer, which also contains an amine group, is known to interfere with the Bradford assay.
-
Expected Performance: this compound is likely to interfere with the Bradford assay. The extent of interference would depend on the concentration of this compound in the sample. It would be crucial to include a proper buffer control and to construct the standard curve in the same this compound-containing buffer as the samples.
Lowry Assay:
-
Potential Interference: The Lowry assay is susceptible to interference from a wide range of substances, including many buffers, detergents, and reducing agents.[3] The presence of the amine group in this compound could interfere with the copper chelation step.
-
Expected Performance: Given the high susceptibility of the Lowry assay to various chemical compounds, it is probable that this compound would interfere with this assay.
Data Presentation: Comparative Overview of Protein Assays
| Feature | BCA Assay | Bradford Assay | Lowry Assay |
| Principle | Copper reduction by protein, chelation with BCA | Coomassie dye binding to protein | Copper chelation by protein and reduction of Folin-Ciocalteu reagent |
| Wavelength | 562 nm | 595 nm | 660-750 nm |
| Sensitivity | High (0.5 µg/mL) | High (1 µg/mL) | High (0.5 µg/mL) |
| Linear Range | Wide (20-2000 µg/mL) | Narrow (125-1500 µg/mL) | Moderate (5-100 µg/mL) |
| Common Interferences | Reducing agents, chelating agents | Detergents, basic buffers | Many substances, including detergents and reducing agents |
| Assay Time | ~30-60 minutes | ~10-15 minutes | ~40-60 minutes |
Mandatory Visualization
Principle of the Bicinchoninic Acid (BCA) Assay.
Principle of the Bradford Assay.
References
Ampso buffer validation for in vitro transcription experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer with commonly used alternatives, HEPES and Tris, for in vitro transcription (IVT) experiments. While extensive data exists for HEPES and Tris, this guide also offers a validation framework for evaluating this compound, a buffer with potential advantages in specific IVT applications.
Executive Summary
The selection of a buffering agent is critical for optimizing in vitro transcription, directly impacting RNA yield, purity, and integrity. HEPES and Tris are the most prevalent buffers used in IVT, with their performance characteristics well-documented. This compound, a zwitterionic buffer with a higher pKa, presents a potential alternative, particularly for applications requiring a more alkaline pH. This guide synthesizes available experimental data for HEPES and Tris and provides a theoretical framework and experimental protocol for the validation of this compound in IVT reactions.
Buffer Properties and their Implications for In Vitro Transcription
The ideal buffer for IVT should maintain a stable pH within the optimal range for T7 RNA polymerase activity, exhibit minimal interaction with essential cofactors like magnesium ions (Mg²⁺), and not inhibit the enzymatic reaction.
| Buffer | pKa (25°C) | Useful pH Range | Key Characteristics for In Vitro Transcription |
| This compound | 9.0[1] | 8.3 - 9.7[1] | Zwitterionic nature. Its higher pH range aligns with the upper range of T7 RNA polymerase activity.[2] Potential for magnesium chelation should be experimentally evaluated. |
| HEPES | 7.5 | 6.8 - 8.2 | Commonly used in IVT. Studies suggest it can lead to higher mRNA yields compared to Tris-based buffers.[2] Exhibits low metal ion binding. |
| Tris | 8.1 | 7.5 - 9.0 | Widely used in molecular biology. Both Tris and HEPES have been shown to produce comparably high mRNA yields.[3][4] Its pKa is temperature-dependent. |
Comparative Performance Data: HEPES vs. Tris
Experimental data from various studies indicate that both HEPES and Tris buffers can be effectively used for in vitro transcription. The optimal choice may depend on the specific template and reaction conditions.
| Parameter | HEPES-based Buffer | Tris-based Buffer | Reference |
| Relative mRNA Yield | Can produce higher yields under certain optimized conditions. | High yields achievable, comparable to HEPES in some studies. | [2][3][4] |
| Optimal pH | ~7.5 - 7.9 | ~7.9 - 8.0 | [2][3] |
| Magnesium Requirement | Critical for polymerase activity; optimal concentration is typically in excess of the total NTP concentration. | Critical for polymerase activity; optimal concentration needs to be determined empirically. | [2][3] |
Note: No direct comparative experimental data is currently available for this compound in in vitro transcription.
This compound Buffer: A Validation Perspective
Given the lack of direct performance data, the use of this compound in IVT requires experimental validation. Its high pKa of 9.0 suggests it could maintain a stable pH in the alkaline range where T7 RNA polymerase is known to be active.[2] However, the potential for zwitterionic buffers to chelate divalent cations like Mg²⁺ necessitates careful optimization of the magnesium concentration.
Hypothetical Advantages of this compound:
-
High Buffering Capacity at Alkaline pH: May provide a more stable pH environment in reactions that tend to acidify.
-
Potential for Enhanced T7 RNA Polymerase Activity: T7 RNA polymerase exhibits substantial activity up to pH 9.5.[2]
Potential Challenges with this compound:
-
Magnesium Chelation: this compound may bind to Mg²⁺ ions, reducing their availability for T7 RNA polymerase. This would necessitate higher magnesium concentrations in the reaction.
-
Lack of Established Protocols: Optimization of reaction conditions (e.g., Mg²⁺, NTPs, and enzyme concentrations) is required.
Experimental Protocols
The following are detailed protocols for performing in vitro transcription using HEPES and Tris buffers, and a proposed protocol for validating this compound buffer.
Standard In Vitro Transcription Protocol (HEPES Buffer)
-
Template Preparation: Linearize plasmid DNA containing the T7 promoter and the sequence of interest using a suitable restriction enzyme. Purify the linearized template.
-
Reaction Assembly: At room temperature, combine the following components in a nuclease-free microcentrifuge tube in the specified order:
-
Nuclease-free water
-
10x Transcription Buffer (400 mM HEPES-KOH pH 7.5, 20 mM Spermidine, 400 mM DTT)[3]
-
rNTP mix (25 mM each of ATP, CTP, GTP, UTP)
-
Linearized DNA template (0.5 - 1.0 µg)
-
RNase Inhibitor (e.g., 40 units)
-
T7 RNA Polymerase (e.g., 50 units)
-
Magnesium Chloride (to a final concentration of 30 mM)[5]
-
-
Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add DNase I (e.g., 2 units) and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
RNA Purification: Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based kit.
-
Quantification and Quality Control: Determine the RNA concentration by measuring absorbance at 260 nm. Assess RNA integrity using denaturing agarose gel electrophoresis.
Standard In Vitro Transcription Protocol (Tris Buffer)
-
Template Preparation: Follow the same procedure as for the HEPES protocol.
-
Reaction Assembly: At room temperature, combine the following components in a nuclease-free microcentrifuge tube in the specified order:
-
Nuclease-free water
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 20 mM Spermidine, 100 mM DTT)[3]
-
rNTP mix (25 mM each of ATP, CTP, GTP, UTP)
-
Linearized DNA template (0.5 - 1.0 µg)
-
RNase Inhibitor (e.g., 40 units)
-
T7 RNA Polymerase (e.g., 50 units)
-
Magnesium Chloride (to a final concentration of 20-30 mM)
-
-
Incubation, DNase Treatment, and Purification: Follow steps 3-6 from the HEPES protocol.
Proposed Protocol for this compound Buffer Validation
This protocol is designed to evaluate the suitability of this compound buffer for IVT and to determine the optimal reaction conditions.
-
Buffer Preparation: Prepare a 10x this compound transcription buffer (e.g., 400 mM this compound, pH adjusted to 8.5, 9.0, or 9.5 with NaOH, 20 mM Spermidine, 100 mM DTT).
-
Magnesium Titration: Set up a series of reactions with varying final concentrations of MgCl₂ (e.g., 20, 30, 40, 50, 60 mM) for each pH condition.
-
Reaction Assembly: For each condition, assemble the IVT reaction as described in the standard protocols, substituting the HEPES or Tris buffer with the prepared this compound buffer and the corresponding MgCl₂ concentration. Include positive control reactions using standard HEPES and Tris buffers.
-
Incubation, DNase Treatment, and Purification: Follow the standard protocol.
-
Analysis:
-
RNA Yield: Quantify the RNA concentration for each reaction.
-
RNA Integrity: Analyze the transcripts on a denaturing agarose gel to check for full-length products and degradation.
-
Purity: Assess the A260/A280 and A260/A230 ratios to check for protein and chemical contamination.
-
Visualizations
In Vitro Transcription Workflow
References
- 1. senior-secondary.scsa.wa.edu.au [senior-secondary.scsa.wa.edu.au]
- 2. An in-silico glimpse into the pH dependent structural changes of T7 RNA polymerase: a protein with simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Assessing the impact of Ampso on protein conformation compared to other buffers
For researchers, scientists, and drug development professionals, selecting the appropriate buffer is a critical step in ensuring the conformational integrity and stability of proteins. This guide provides a comparative assessment of Ampso (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) against other commonly used biological buffers, highlighting its potential impact on protein conformation. While direct comparative studies on this compound's effect on protein conformation are limited in publicly available literature, this guide synthesizes information on its physicochemical properties to provide a theoretical framework for its performance.
Understanding the Role of Buffers in Protein Stability
Buffers are essential in protein studies to maintain a stable pH, which is crucial for protein structure and function. However, buffer components can also interact with the protein surface, influencing its hydration shell and electrostatic environment. These interactions can either stabilize or destabilize the protein's native conformation. The choice of buffer can therefore significantly impact experimental outcomes in techniques such as circular dichroism (CD) spectroscopy, differential scanning calorimetry (DSC), enzyme assays, and protein crystallization.
Physicochemical Properties: this compound vs. Other Common Buffers
A buffer's performance is largely dictated by its physicochemical properties. The following table summarizes the key properties of this compound and compares them with other widely used buffers like HEPES, Tris, and MOPS.
| Buffer | pKa at 25°C | ΔpKa/°C | Useful pH Range | Chemical Structure | Key Characteristics |
| This compound | 9.0 | - | 8.3 - 9.7[1] | Zwitterionic | Good's buffer; often used in electrophoresis for transferring strongly basic proteins.[2] |
| HEPES | 7.48 | -0.014 | 6.8 - 8.2[1] | Zwitterionic | Widely used in cell culture; low metal ion binding. |
| Tris | 8.06 | -0.028 | 7.5 - 9.0[3] | Primary amine | High temperature dependence of pKa; can interact with some enzymes. |
| MOPS | 7.20 | -0.015 | 6.5 - 7.9[1] | Zwitterionic | Good's buffer; suitable for many biological systems. |
Assessing the Impact on Protein Conformation: Experimental Protocols
To experimentally assess the impact of this compound and other buffers on protein conformation, the following standard techniques are employed.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring the secondary structure of proteins. By comparing the CD spectra of a protein in this compound versus other buffers, one can detect changes in α-helical and β-sheet content.
Experimental Protocol:
-
Sample Preparation: Prepare protein solutions of known concentration (typically 0.1-1 mg/mL) in this compound and the other buffers of interest. Ensure the buffer concentration is low (e.g., 10-20 mM) to minimize its own absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range for far-UV (typically 190-260 nm) to monitor secondary structure.
-
Data Acquisition: Record the CD spectra for the protein in each buffer. A buffer-only spectrum should also be recorded for baseline correction.
-
Data Analysis: After subtracting the buffer baseline, the resulting spectra can be analyzed using deconvolution software to estimate the percentage of different secondary structure elements.
Differential Scanning Calorimetry (DSC)
DSC directly measures the thermal stability of a protein by determining its melting temperature (Tm). A higher Tm indicates greater stability. Comparing the Tm of a protein in this compound with other buffers provides a quantitative measure of their stabilizing or destabilizing effects.
Experimental Protocol:
-
Sample Preparation: Prepare protein solutions (typically 0.5-2 mg/mL) in this compound and the other buffers to be tested. The buffer concentration should be consistent across all samples.
-
Instrument Setup: Use a differential scanning calorimeter. Set the temperature scan rate (e.g., 1°C/min) and the temperature range to encompass the protein's unfolding transition.
-
Data Acquisition: Run a scan with the protein sample and a corresponding buffer reference.
-
Data Analysis: The resulting thermogram will show a peak corresponding to the protein unfolding. The apex of this peak is the Tm. The area under the peak can be used to determine the enthalpy of unfolding (ΔH).
Logical Workflow for Buffer Selection
The process of selecting an appropriate buffer for a protein study follows a logical progression to ensure optimal experimental conditions.
Caption: Workflow for selecting an optimal buffer for protein studies.
Hypothetical Signaling Pathway and Buffer Considerations
The stability of proteins within a signaling pathway is paramount for its proper function. Buffer conditions can influence protein-protein interactions and enzymatic activity, thereby affecting the entire pathway.
Caption: A generic signaling pathway sensitive to protein conformation.
Conclusion
While direct experimental data comparing this compound to other buffers for protein conformational stability is not abundant in the literature, its physicochemical properties as a Good's buffer with a high pKa suggest its utility in high pH applications. Its zwitterionic nature is generally favorable for minimizing interactions with proteins compared to charged buffers. However, the lack of data on its temperature-dependent pKa change warrants caution when using it in thermal stability studies.
For researchers considering this compound, it is highly recommended to perform preliminary experimental validation using techniques like CD and DSC to directly compare its effect on the specific protein of interest against well-characterized buffers like HEPES or MOPS. This empirical approach will provide the most reliable basis for selecting the optimal buffer to ensure the integrity of your protein and the validity of your experimental results.
References
- 1. interchim.fr [interchim.fr]
- 2. You are being redirected... [bio-world.com]
- 3. carlroth.com [carlroth.com]
- 4. researchgate.net [researchgate.net]
- 5. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
AMPSO vs. Traditional Buffers: A Comparative Guide for Researchers
In the realm of biological research and drug development, maintaining a stable pH is paramount for experimental success. While traditional buffer systems like Tris and phosphate buffers are widely used, specialized applications often demand buffering agents with specific properties. This guide provides a comprehensive comparison of AMPSO (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid), a zwitterionic buffer, with traditional buffer systems, offering a justification for its use in specific experimental contexts.
Physicochemical Properties: A Head-to-Head Comparison
This compound belongs to the family of "Good's buffers," which were developed to meet the stringent requirements of biological research.[1][2] These buffers are characterized by their high water solubility, low cell membrane permeability, and chemical stability.[1] The key to a buffer's utility is its pKa, the pH at which the acidic and basic forms are in equal concentration, providing maximum buffering capacity.[3] this compound, with a pKa of approximately 9.0 at 25°C, is particularly well-suited for applications requiring a stable alkaline environment.[4][5]
Here is a comparison of the key physicochemical properties of this compound and two other commonly used high-pH buffers, CAPS and CHES:
| Property | This compound | CAPS | CHES |
| Chemical Name | 3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | N-cyclohexyl-3-aminopropanesulfonic acid | N-cyclohexyl-2-aminoethanesulfonic acid |
| Molecular Weight | 227.3 g/mol [4] | 221.3 g/mol | 207.3 g/mol |
| pKa (25°C) | 9.0[4][5] | 10.4[6] | 9.3[1] |
| Useful pH Range | 8.3 – 9.7[1][4] | 9.7 – 11.1[6] | 8.6 – 10.0[1] |
| Zwitterionic | Yes[5][7][8] | Yes | Yes |
| Metal Chelating | Low[1] | Low | Low |
| UV Absorbance | Low[1] | Low | Low |
The this compound Advantage: Where Does it Shine?
The primary justification for using this compound over more traditional high-pH buffers like glycine-based systems lies in its zwitterionic nature and specific pKa.[5][7][8] This makes it particularly advantageous in applications where maintaining a high pH is critical and interactions with other charged molecules need to be minimized.
Western Blotting of Basic Proteins
One of the most cited applications for this compound is in the electroblotting of strongly basic proteins during Western blot analysis.[5][9] Basic proteins, which have a high isoelectric point (pI), carry a net positive charge at neutral or acidic pH. To ensure their efficient transfer from the polyacrylamide gel to a membrane (like nitrocellulose or PVDF), a high pH transfer buffer is required to impart a net negative charge, facilitating their migration towards the anode.
Traditional transfer buffers, such as those containing glycine (Towbin buffer), can be less effective for very basic proteins. This compound-based transfer buffers, maintained at a pH above the pI of the target proteins, can significantly improve transfer efficiency without compromising the transfer of other proteins.[9]
High-pH Enzyme Assays
Many enzymatic reactions exhibit optimal activity at alkaline pH.[3][10] For instance, alkaline phosphatases, which are widely used in immunoassays and as reporter enzymes, have optimal activity in the pH range of 8-10.[11] In such assays, a buffer that can reliably maintain a high pH without interfering with the enzyme's activity is crucial. This compound, with its pKa of 9.0, is an excellent candidate for these applications. Its zwitterionic nature can also be beneficial, as it is less likely to interact with the enzyme or its substrates compared to some traditional buffers.[1][2]
Capillary Electrophoresis and Isoelectric Focusing
In techniques like capillary electrophoresis (CE) and isoelectric focusing (IEF), maintaining a specific pH is fundamental to the separation process.[12] In CE, the pH of the buffer affects the charge of the analytes and the electroosmotic flow, thereby influencing their migration and separation. For the analysis of basic proteins and peptides, a high pH buffer is often employed.[12][13] While various buffer systems are used, the non-reactive and stable nature of zwitterionic buffers like this compound makes them a suitable choice.
In IEF, a stable pH gradient is established to separate proteins based on their isoelectric point.[14][15][16][17] While immobilized pH gradients are common, the use of amphoteric buffers in solution is also a valid approach. The well-defined pKa and buffering capacity of this compound allow for its use in creating specific and stable pH environments for these high-resolution separation techniques.
Experimental Protocols: Putting this compound to the Test
To provide a practical context for the advantages of this compound, detailed protocols for key experiments are presented below.
Western Blotting of a High pI Protein
This protocol outlines a comparative experiment to evaluate the transfer efficiency of a hypothetical basic protein (pI ~9.0) using an this compound-based transfer buffer versus a traditional Towbin (Tris-Glycine) buffer.
Materials:
-
Protein sample containing the high pI protein of interest
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
This compound Transfer Buffer: 10 mM this compound, 10% (v/v) Methanol, pH 9.5
-
Towbin Buffer (Control): 25 mM Tris, 192 mM Glycine, 20% (v/v) Methanol, pH 8.3
-
Western blotting apparatus
-
Ponceau S staining solution
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate the protein samples by SDS-PAGE according to standard procedures.
-
Membrane and Gel Equilibration:
-
Cut two pieces of membrane to the size of the gel.
-
Equilibrate one gel and one membrane in this compound Transfer Buffer for 15 minutes.
-
Equilibrate the second gel and membrane in Towbin Buffer for 15 minutes.
-
-
Transfer:
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) for each buffer system.
-
Perform the electrotransfer according to the manufacturer's instructions for your blotting apparatus. A typical condition is 100 V for 1 hour at 4°C.
-
-
Evaluation of Transfer Efficiency:
-
After transfer, stain both membranes with Ponceau S solution for 5 minutes to visualize the transferred proteins.
-
Destain with deionized water and compare the intensity of the protein bands, particularly the high pI protein of interest, between the two membranes.
-
Additionally, stain the post-transfer gels with Coomassie Brilliant Blue to visualize any remaining protein that was not transferred.
-
-
Immunodetection:
-
Proceed with blocking, antibody incubation, and detection steps for both membranes using identical conditions to compare the final signal intensity of the target protein.
-
Alkaline Phosphatase Enzyme Assay
This protocol describes a general procedure for measuring alkaline phosphatase activity, highlighting the use of an this compound buffer.
Materials:
-
Alkaline phosphatase enzyme solution
-
This compound Assay Buffer: 100 mM this compound, 1 mM MgCl₂, pH 9.8
-
Substrate Solution: p-Nitrophenyl phosphate (pNPP) at a suitable concentration (e.g., 10 mM) in the this compound Assay Buffer.
-
Stop Solution: 3 M NaOH
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Pipette a defined volume of this compound Assay Buffer into a microplate well or cuvette.
-
Add a small volume of the enzyme solution to the buffer and mix gently.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add the pNPP substrate solution to start the reaction.
-
-
Incubation:
-
Incubate the reaction for a specific time (e.g., 15 minutes) at the chosen temperature.
-
-
Stop Reaction:
-
Add the Stop Solution to halt the enzymatic reaction.
-
-
Measurement:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.
-
-
Comparison (Optional):
-
To compare, repeat the assay using a traditional high-pH buffer, such as a glycine-NaOH buffer at the same pH, and analyze any differences in enzyme activity.
-
Visualizing the Workflow: The Critical Role of Buffer Choice
The following diagrams, created using Graphviz, illustrate key experimental workflows where the choice of buffer is a critical decision point.
Conclusion
The selection of an appropriate buffer is a critical determinant of experimental success. While traditional buffers have their place, the unique physicochemical properties of this compound provide a clear justification for its use in specific, demanding applications. Its zwitterionic nature, coupled with a pKa in the alkaline range, makes it an excellent choice for the efficient Western blotting of basic proteins and for conducting enzyme assays that require a stable high-pH environment. For researchers and drug development professionals working under such conditions, this compound offers a reliable and effective alternative to traditional buffer systems, ultimately contributing to more robust and reproducible results.
References
- 1. interchim.fr [interchim.fr]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 4. agscientific.com [agscientific.com]
- 5. This compound - Products - Hopax Fine Chemicals [hopaxfc.com]
- 6. carlroth.com [carlroth.com]
- 7. Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How do zwitterions act as buffers? | AAT Bioquest [aatbio.com]
- 9. buffersandreagents.com [buffersandreagents.com]
- 10. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. dspace.ceu.es [dspace.ceu.es]
- 13. Capillary electrophoresis-mass spectrometry of basic proteins using a new physically adsorbed polymer coating. Some applications in food analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of AMPSO: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of AMPSO (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid), a commonly used buffering agent. Adherence to these guidelines is critical not only for personnel safety but also for environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS). The SDS for this compound indicates that it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008 (CLP). However, standard laboratory safety protocols should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields.
-
Hand Protection: Use protective gloves (e.g., nitrile rubber, thickness > 0,11 mm).
-
Respiratory Protection: Not required under normal use.
In the event of accidental release, avoid dust formation and ensure adequate ventilation.[1] Spilled material should be collected and placed in a suitable container for disposal.[1] Prevent the chemical from entering drains, as discharge into the environment should be avoided.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound, as with many non-hazardous laboratory chemicals, is to follow local, state, and federal regulations.
-
Waste Characterization: Although this compound is not classified as hazardous, it is crucial to determine if it has been mixed with any hazardous substances during experimental use. If so, the entire mixture must be treated as hazardous waste.
-
Containerization:
-
Disposal of Uncontaminated this compound:
-
For small quantities of uncontaminated this compound solution, dilution with a large amount of water and flushing down the drain may be permissible, subject to local wastewater regulations. Always verify with your institution's Environmental Health and Safety (EHS) department before proceeding.
-
Solid, uncontaminated this compound should be collected in a sealed container and disposed of as non-hazardous chemical waste.
-
-
Disposal of Contaminated this compound:
-
If this compound is contaminated with hazardous materials (e.g., heavy metals, organic solvents), it must be disposed of as hazardous waste.
-
Do not mix incompatible waste streams.[2]
-
Arrange for pickup and disposal by a licensed chemical waste management company, following your institution's established procedures.
-
-
Decontamination:
-
Thoroughly clean any reusable containers or equipment that have come into contact with this compound.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 68399-79-1 |
| EC Number | 269-991-7 |
| Molecular Formula | C₇H₁₇NO₅S |
| Molar Mass | 227.28 g/mol |
| pH (1% in water) | 5.5 - 7 |
| Melting Point | >300 °C |
| Solubility in Water | ≥100 g/l at 20 °C |
Logical Flow for this compound Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities. Always prioritize consulting your institution's specific guidelines and the chemical's Safety Data Sheet.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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